5-Aminopyridine-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminopyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGMUZIYWQQOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090368-76-4 | |
| Record name | 5-aminopyridine-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-aminopyridine-2-sulfonyl fluoride synthesis protocol
This guide outlines a high-fidelity, modular protocol for the synthesis of 5-aminopyridine-2-sulfonyl fluoride , a critical "SuFEx" (Sulfur-Fluoride Exchange) warhead used in covalent drug discovery and chemical biology.[1]
Unlike rigid templates, this document is structured to prioritize mechanistic logic and experimental robustness . The route selected avoids unstable sulfonyl chloride intermediates by utilizing an in situ oxidative fluorination strategy, followed by a chemoselective reduction that preserves the sulfonyl fluoride motif.
Part 1: Strategic Retrosynthesis & Pathway Design
The synthesis is designed to overcome two primary challenges:
-
Instability of Heteroaryl Sulfonyl Chlorides: Pyridine-2-sulfonyl chlorides are prone to SO₂ extrusion.[1] We bypass isolation of this intermediate.[1]
-
Chemoselectivity: The amino group is nucleophilic; generating it after the electrophilic sulfonyl fluoride is installed prevents self-polymerization (intermolecular sulfonamide formation).[1]
The Pathway:
-
Precursor: 2-Chloro-5-nitropyridine (Commercially abundant).[1]
-
Transformation 1 (SNAr): Thiolation to 5-nitro-2-mercaptopyridine.
-
Transformation 2 (Oxidative Fluorination): One-pot conversion to 5-nitropyridine-2-sulfonyl fluoride using Bleach/KHF₂.
-
Transformation 3 (Reduction): Fe-mediated reduction of the nitro group to the final amine.[1]
Figure 1: Retrosynthetic logic prioritizing the stability of the sulfonyl fluoride group.
Part 2: Detailed Experimental Protocol
Stage 1: Synthesis of 5-Nitro-2-mercaptopyridine
Objective: Install the sulfur handle via Nucleophilic Aromatic Substitution (SNAr).[1]
| Parameter | Specification |
| Reagents | 2-Chloro-5-nitropyridine (1.0 equiv), Thiourea (1.1 equiv), Ethanol (0.5 M) |
| Catalyst | None required (Thiourea acts as the nucleophile) |
| Conditions | Reflux (78 °C), 3–4 hours |
| Workup | Hydrolysis with aq. NaOH, then acidification |
Protocol:
-
Dissolve 2-chloro-5-nitropyridine (10.0 g, 63 mmol) and thiourea (5.3 g, 69 mmol) in absolute ethanol (120 mL).
-
Heat to reflux.[1] The reaction typically clears then forms a precipitate (isothiouronium salt).[1] Monitor by TLC (Hexane/EtOAc 7:3).[1]
-
Once the starting material is consumed, cool to room temperature.
-
Add a solution of NaOH (5.0 g in 50 mL water) slowly.
-
Reflux for an additional 1 hour to hydrolyze the salt to the thiolate.
-
Cool to 0 °C and acidify carefully with 1M HCl to pH ~3. The 5-nitro-2-mercaptopyridine will precipitate as a yellow solid.[1]
-
Filter, wash with cold water, and dry under vacuum.[1]
Stage 2: Oxidative Fluorination (The "Bleach/KHF₂" Method)
Objective: Convert the thiol directly to the sulfonyl fluoride, bypassing the unstable chloride. This method, adapted from Wright & Hallstrom, uses aqueous oxidative chlorination followed immediately by fluoride exchange.
| Parameter | Specification |
| Reagents | 5-Nitro-2-mercaptopyridine (1.0 equiv), KHF₂ (Potassium Bifluoride, 4.0 equiv) |
| Oxidant | Commercial Bleach (NaOCl, ~6% solution, 3.5 equiv) |
| Solvent | Acetonitrile / Water (1:1 mixture) |
| Temp | -5 °C to 0 °C (Critical control required) |
Protocol:
-
In a polypropylene or HDPE flask (to avoid glass etching by HF), suspend 5-nitro-2-mercaptopyridine (5.0 g, 32 mmol) in MeCN (50 mL).
-
Add a solution of KHF₂ (10.0 g, 128 mmol) in water (50 mL). The mixture acts as a buffer and fluoride source.[1]
-
Cool the slurry to -10 °C using an ice/salt bath.
-
Add Bleach (NaOCl) dropwise via an addition funnel with vigorous stirring.[1]
-
Stir for 30 mins at 0 °C after addition.
-
Workup: Dilute with cold EtOAc (100 mL). Wash the organic layer with water (2x) and brine (1x).
-
Dry over MgSO₄ and concentrate. The 5-nitropyridine-2-sulfonyl fluoride is obtained as a beige/white solid.[1]
-
Stability Note: Store this intermediate at -20 °C. It is hydrolytically stable but reactive toward nucleophiles.[1]
-
Stage 3: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without defluorinating the sulfonyl group or hydrolyzing the S-F bond.[1] Choice of Reagent:Iron powder / Ammonium Chloride is selected over catalytic hydrogenation (H₂/Pd) to eliminate the risk of hydrogenolysis of the C-S bond.
| Parameter | Specification |
| Reagents | 5-Nitropyridine-2-sulfonyl fluoride (1.0 equiv), Iron powder (5.0 equiv), NH₄Cl (5.0 equiv) |
| Solvent | Ethanol / Water (4:[1]1) |
| Temp | 60 °C (Mild heating) |
Protocol:
-
Dissolve 5-nitropyridine-2-sulfonyl fluoride (2.0 g, 9.7 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Add NH₄Cl (2.6 g, 48.5 mmol) and Iron powder (2.7 g, 48.5 mmol).
-
Heat to 60 °C with vigorous stirring for 1–2 hours.
-
Monitoring: Monitor by LC-MS or TLC.[1] The sulfonyl fluoride moiety is robust under these semi-aqueous, neutral conditions.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash with EtOAc.[1][2]
-
Concentrate the filtrate to remove ethanol.[1] Extract the aqueous residue with EtOAc.
-
Dry (Na₂SO₄) and concentrate to yield This compound .[1]
Part 3: Analytical Validation
The following data points serve as "Go/No-Go" validation criteria for the final product.
| Nucleus | Expected Shift (δ ppm, DMSO-d6) | Structural Assignment |
| ¹⁹F NMR | +60 to +65 ppm | Singlet (or doublet if H-coupling resolves).[1] Distinctive for Ar-SO₂F. |
| ¹H NMR | ~8.0 (d) | H-6 (Ortho to amine, meta to sulfonyl) |
| ¹H NMR | ~7.0 (dd) | H-4 (Ortho to amine) |
| ¹H NMR | ~7.6 (d) | H-3 (Ortho to sulfonyl) |
| ¹H NMR | ~6.5 (br s) | -NH₂ (Exchangeable) |
| MS (ESI) | 177.0 [M+H]⁺ | Parent ion confirmation. |
Visual Workflow Diagram:
Figure 2: Sequential workflow emphasizing the critical oxidative fluorination step.
Part 4: Safety & Handling (Critical)
-
HF Generation: While KHF₂ is a salt, the reaction environment (and potential hydrolysis) can generate trace HF.[1] Glassware etching is a sign of HF evolution.[1] Use plasticware (HDPE/PP) for the fluorination step.[1]
-
Sulfonyl Fluoride Toxicity: Sulfonyl fluorides are covalent warheads that can modify serine/threonine/lysine residues in proteins.[1] Handle as a potent sensitizer and potential irreversible inhibitor .[1] Double-gloving and fume hood use are mandatory.[1]
-
Bleach/Acid: Never mix the bleach solution directly with strong acid without the buffering capacity of the reaction mixture, as Cl₂ gas may evolve.[1]
References
-
Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[1][3] The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]
- Core citation for the Bleach/KHF₂ oxidative fluorin
-
Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
- Foundational text on the stability and utility of sulfonyl fluorides (SuFEx).
- Validation of the stability of amino-sulfonyl fluorides in commercial libraries.
-
Lennartz, M., et al. (2019).[1] Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.[1][3] Journal of the American Chemical Society, 141(32), 12520–12524. [Link]
- Alternative electrochemical route and confirm
Sources
5-Aminopyridine-2-Sulfonyl Fluoride: Mechanism of Action and Applications in Covalent Chemical Biology
Executive Summary
The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes has fundamentally shifted the drug discovery landscape. At the forefront of this revolution is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. 5-aminopyridine-2-sulfonyl fluoride (CAS 2090368-76-4) [1] has emerged as a highly privileged, bifunctional building block for generating these covalent probes. This technical guide explores the chemical anatomy, proximity-driven mechanism of action, and experimental methodologies associated with this compound, providing researchers with a comprehensive framework for deploying this warhead in chemoproteomic and therapeutic workflows.
Chemical Anatomy & Rationale
This compound is not a standalone drug; rather, it is a rationally designed chemical precursor [1]. Its architecture is defined by three critical features that dictate its utility in chemical biology:
-
The Latent Electrophile (2-Sulfonyl Fluoride): Unlike highly reactive sulfonyl chlorides, the sulfonyl fluoride group is thermodynamically highly stable and resistant to reduction in aqueous biological environments [2]. It remains inert until activated by a specific microenvironment.
-
The Coupling Handle (5-Amino Group): The primary amine serves as the attachment point for target-directing ligands. Through standard amide coupling, reductive amination, or urea formation, researchers can append a known binder (e.g., a kinase inhibitor fragment) to this position.
-
The Pyridine Core: The heteroaromatic ring serves a dual purpose. First, it improves the aqueous solubility of the resulting probe compared to simple phenyl derivatives. Second, the electron-withdrawing nature of the pyridine nitrogen fine-tunes the electrophilicity of the adjacent S(VI) center, optimizing the balance between stability and reactivity.
Mechanism of Action: Proximity-Driven SuFEx
The "mechanism of action" of a this compound-derived probe is defined by its chemical reactivity within a protein binding pocket. This process relies on the principles of proximity-enabled SuFEx chemistry [3].
When the ligand-directed probe enters a protein binding site, the sulfonyl fluoride warhead is brought into high effective local concentration with nearby amino acid side chains. The reaction proceeds via the following causal steps:
-
Pre-equilibrium Binding: The probe binds non-covalently to the target protein. This step is entirely dependent on the affinity of the attached ligand.
-
Microenvironment Activation: The robust S(VI)-F bond is activated by the local protein environment. Nearby hydrogen-bond donors (e.g., backbone amides) or basic residues (e.g., Arginine, Lysine) stabilize the departing fluoride ion [4].
-
Nucleophilic Attack: A weakly nucleophilic residue—most commonly Tyrosine, Lysine, Serine, or Histidine —attacks the sulfur center [2].
-
Conjugate Formation: The fluoride ion is displaced, resulting in a stable covalent linkage (a sulfonate ester for Tyrosine/Serine, or a sulfonamide for Lysine/Histidine) [5].
Because the warhead requires this highly specific catalytic environment to react, it exhibits remarkable proteome-wide selectivity, avoiding the off-target toxicity often associated with traditional, highly reactive electrophiles.
Figure 1: Proximity-driven SuFEx mechanism of action.
Quantitative Profiling & Reactivity Metrics
To understand why this compound is chosen over other covalent warheads, it is crucial to compare their physicochemical metrics. The table below synthesizes the reactivity profiles of common electrophiles used in targeted covalent inhibitors.
| Warhead Type | Target Residues | Aqueous Stability (t½) | Reactivity Trigger | Typical Application |
| Sulfonyl Fluoride (SuFEx) | Tyr, Lys, Ser, His, Thr | High (>24 hours) | Proximity + H-bond stabilization | Profiling non-catalytic residues, PPI mapping |
| Acrylamide | Cysteine | High (>24 hours) | Proximity (Michael addition) | Kinase inhibitors (e.g., EGFR, BTK) |
| Sulfonyl Chloride | Lys, Tyr, Ser, Cys | Low (Minutes) | Intrinsic high electrophilicity | Chemical derivatization (non-biological) |
| Fluorosulfate | Tyr, Lys, His | Very High (Days) | Proximity + H-bond stabilization | Inverse drug discovery, live-cell profiling |
Data synthesis indicates that sulfonyl fluorides offer a unique expansion of the "druggable" proteome by targeting residues beyond Cysteine, which is relatively rare in protein binding pockets [2].
Experimental Protocols: From Synthesis to Validation
To ensure scientific integrity and reproducibility, any chemoproteomic experiment utilizing this compound must be designed as a self-validating system. The following methodology outlines the synthesis of a probe and its validation via LC-MS/MS, incorporating critical control steps to prove the proximity requirement.
Protocol 1: Synthesis of a SuFEx Probe
Causality: Standard amide coupling conditions are often too harsh and can lead to premature hydrolysis of the sulfonyl fluoride. Therefore, mild coupling reagents and non-nucleophilic bases must be utilized.
-
Reagents: Dissolve the target-directing carboxylic acid ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) as the coupling agent. Note: HATU is preferred over EDC/NHS to maximize yield and minimize reaction time.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS.
-
Purification: Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the intact SuFEx probe.
Protocol 2: Chemoproteomic Target Validation (Self-Validating Workflow)
Causality: To prove that labeling is proximity-driven and not an artifact of non-specific reactivity, the protocol must include a competition control (using the parent ligand lacking the warhead) and a denatured proteome control (which destroys the binding pocket architecture).
-
Lysate Preparation: Prepare native cell lysates (e.g., HEK293T) in PBS (pH 7.4). Aliquot into three groups: (A) Vehicle, (B) Probe, (C) Competitor + Probe, (D) Heat-Denatured + Probe.
-
Pre-incubation: For Group C, pre-incubate with a 10-fold molar excess of the parent non-covalent ligand for 30 minutes. For Group D, boil the lysate at 95°C for 10 minutes prior to use.
-
Labeling: Add the synthesized SuFEx probe (typically 1-10 µM) to all groups. Incubate at 37°C for 2 hours.
-
Click Chemistry (If probe contains an alkyne): React the labeled proteome with biotin-azide via CuAAC (Copper-catalyzed azide-alkyne cycloaddition).
-
Enrichment & Digestion: Enrich labeled proteins using streptavidin-agarose beads. Wash extensively (1% SDS, 8M urea) to remove non-covalent binders. Perform on-bead tryptic digestion.
-
LC-MS/MS: Analyze the resulting peptides via high-resolution mass spectrometry to identify the specific adducted amino acid residue (indicated by a mass shift corresponding to the warhead).
Figure 2: Self-validating chemoproteomic workflow for SuFEx probe analysis.
Strategic Applications in Drug Development
The integration of this compound into drug discovery pipelines addresses several critical challenges:
-
Drugging the "Undruggable": Many oncogenic targets (e.g., specific Ras/Ral mutants) lack accessible Cysteine residues for traditional covalent targeting. SuFEx warheads can exploit bystander Tyrosine or Lysine residues to form covalent bonds, effectively creating binding pockets and inhibiting protein activation [5].
-
Mapping Protein-Protein Interactions (PPIs): Because Tyrosine residues are highly enriched at protein-protein interfaces, sulfonyl fluoride probes are exceptionally well-suited for developing covalent PPI inhibitors or cross-linking agents to map transient cellular interactions [6].
-
Inverse Drug Discovery: By screening libraries of low-complexity SuFEx fragments in whole-cell lysates, researchers can identify novel "ligandable" pockets across the proteome, subsequently optimizing these hits into potent therapeutics [4].
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Retrieved March 1, 2026, from[Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie. Retrieved March 1, 2026, from[Link]
-
Grimster, N. P., et al. (2023). Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. PMC - NIH. Retrieved March 1, 2026, from[Link]
-
Wang, X., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. Retrieved March 1, 2026, from[Link]
-
Zheng, Q., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. Retrieved March 1, 2026, from[Link]
Advanced Structural Analogs of 5-Aminopyridine-2-Sulfonyl Fluoride: A Technical Guide to SuFEx-Enabled Covalent Drug Discovery
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) has expanded dramatically beyond traditional cysteine-reactive acrylamides. At the forefront of this evolution is Sulfur Fluoride Exchange (SuFEx) click chemistry, a paradigm that leverages the unique stability and latent reactivity of the S-F bond[1]. Among the most versatile connective hubs in this space is 5-aminopyridine-2-sulfonyl fluoride (CAS: 2090368-76-4)[2]. As a Senior Application Scientist, I have utilized this bifunctional scaffold extensively: its sulfonyl fluoride warhead acts as a latent electrophile, while the 5-amino group serves as a highly modular handle for library diversification. This whitepaper systematically explores the design, mechanistic causality, and experimental validation of this compound analogs for advanced drug discovery.
Mechanistic Causality: The SuFEx Paradigm
The foundational principle of SuFEx chemistry is "latent reactivity." Unlike highly reactive electrophiles that suffer from poor pharmacokinetics and off-target toxicity, sulfonyl fluorides are exceptionally stable in aqueous environments, resisting both hydrolysis and reduction[1][3].
The causality of their reactivity lies in the protein microenvironment. The S-F bond remains dormant until it encounters a specific spatial arrangement of amino acids within a target protein's binding pocket. Typically, basic residues (such as histidine or lysine) act as local bases to deprotonate a proximal nucleophile—most commonly a tyrosine phenol[4]. This proximity-driven deprotonation generates a highly reactive phenolate that attacks the S(VI) center, expelling the fluoride ion and forming a stable aryl-sulfonate ester[5]. This "sleeping beauty" mechanism allows for the agnostic discovery of covalent inhibitors, where the probe selectively reacts only with perfectly matched protein topologies[6].
Mechanistic pathway of tyrosine modification by sulfonyl fluorides in proteins.
Design Principles for Structural Analogs
To optimize pharmacodynamics and target selectivity, structural analogs of this compound are engineered across three distinct vectors:
Heterocyclic Core Modifications
The pyridine ring dictates the pKa of the molecule and the spatial orientation of the warhead. Substituting the pyridine core with a pyrimidine increases the electron-withdrawing nature of the ring, thereby increasing the electrophilicity of the sulfonyl fluoride. Conversely, introducing steric bulk (e.g., 3-methyl-5-aminopyridine) shields the S-F bond, further prolonging the intrinsic half-life in plasma and restricting reactivity to highly optimized binding pockets[7].
Electrophilic Warhead Tuning
While the sulfonyl fluoride (-SO2F) group is the standard, tuning the warhead to an aryl fluorosulfate (-OSO2F) fundamentally alters target engagement. Fluorosulfates are generally milder electrophiles than sulfonyl fluorides, requiring an even more precise enzymatic microenvironment to trigger the exchange[8][9]. This modification is critical when off-target labeling of highly abundant serum proteins (like HSA) must be minimized.
Amino Group Functionalization
The primary utility of the 5-amino group is its capacity for late-stage diversification[10]. By converting the amine into amides, ureas, or secondary amines, researchers can rapidly generate vast libraries of SuFExable pharmacophores. This functionalization directs the molecule to specific protein domains (e.g., kinase hinge regions), positioning the latent warhead adjacent to targetable tyrosine or lysine residues.
Workflow for SuFEx-enabled covalent drug discovery using sulfonyl fluoride analogs.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table synthesizes the quantitative profiles of various analog classes. Understanding these parameters is vital for selecting the appropriate scaffold for a given screening campaign.
| Analog Class | Core Structure | Warhead | Primary Target Residues | Intrinsic Half-Life (PBS, pH 7.4) | Key Application |
| Parent Hub | 5-Aminopyridine | Sulfonyl Fluoride (-SO2F) | Tyr, Lys, His | > 24 hours | Agnostic screening library generation |
| Fluorosulfate | 5-Aminopyridine | Fluorosulfate (-OSO2F) | Tyr, Lys | > 48 hours | High-specificity targeting (low off-target) |
| Pyrimidine | 5-Aminopyrimidine | Sulfonyl Fluoride (-SO2F) | Tyr, Ser | ~ 12 hours | Kinase inhibitor design (hinge binding) |
| Sterically Hindered | 3-Methyl-5-Aminopyridine | Sulfonyl Fluoride (-SO2F) | Tyr | > 72 hours | Prolonged circulation in vivo probes |
Experimental Methodologies: Self-Validating Systems
A common pitfall in covalent drug discovery is the premature degradation of the warhead during library synthesis or assay preparation. The following protocols are designed as self-validating systems, ensuring structural integrity at every critical juncture.
Protocol: Synthesis of Amide-Linked Analogs via SuFEx Hub
This protocol details the functionalization of the 5-amino group while preserving the sensitive S-F bond[11].
-
Activation of Carboxylic Acid : Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes.
-
Causality: Pre-activation at low temperatures prevents exothermic degradation and minimizes the formation of unreactive byproducts.
-
-
Amidation : Add this compound (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check (LC-MS) : Aliquot 5 µL of the reaction mixture and analyze via LC-MS.
-
Self-Validation: Confirm the presence of the product mass and the retention of the[M+H] signal corresponding to the intact sulfonyl fluoride. If a mass of [M-19+17] is observed, hydrolysis has occurred, indicating moisture contamination.
-
-
Isolation : Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer with brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure. Purify via flash chromatography.
Protocol: Chemoproteomic Profiling (ABPP)
To confirm that an analog successfully engages its target covalently, Activity-Based Protein Profiling (ABPP) is employed[4].
-
Lysate Preparation : Lyse target cells in non-denaturing PBS buffer (pH 7.4) containing protease inhibitors (EDTA-free).
-
Causality: Maintaining the native 3D fold of the protein is mandatory. Denatured proteins lose the specific microenvironment required to activate the SuFEx reaction[5].
-
-
Probe Incubation : Incubate the lysate (1 mg/mL protein) with the alkyne-tagged sulfonyl fluoride analog (10 µM) for 2 hours at 37°C.
-
Click Chemistry (CuAAC) : Add a rhodamine-azide reporter tag (50 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.
-
Validation Check (In-Gel Fluorescence) : Resolve 20 µg of the proteome via SDS-PAGE and scan for fluorescence.
-
Self-Validation: The presence of distinct fluorescent bands confirms covalent engagement. A lack of bands indicates either warhead degradation or a lack of suitable target topologies.
-
-
Target ID : For fluorescently validated samples, repeat the CuAAC step using a biotin-azide tag. Enrich on streptavidin beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS to identify the specific modified tyrosine or lysine residue.
References
- ChemScene. "2090368-76-4 | this compound". ChemScene.
- Lyn H. Jones. "Advances in sulfonyl exchange chemical biology: expanding druggable target space". RSC Chemical Science.
- Hassan Seyrani, et al. "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media". NIH PMC.
- ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design". ACS.
- Qinheng Zheng, et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase". PNAS.
- Shadrack Wilson Lucas, et al. "Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery". NIH PMC.
- NIH PMC. "Sulfur fluoride exchange". NIH PMC.
- Springer Nature. "Sulfur fluoride exchange | Springer Nature Experiments". Springer Nature.
- ACS Publications. "Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers". ACS.
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- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
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- 11. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
The Privileged Warhead: A Technical Guide to the Discovery and Application of Sulfonyl Fluoride Probes
Foreword: Beyond the Thiol
In the landscape of chemical biology and drug discovery, the pursuit of potent and selective molecular probes is a perpetual endeavor. For decades, the reactive thiol of cysteine has been the primary focus for the design of targeted covalent inhibitors. However, the relatively low abundance of cysteine in protein binding sites has presented a significant limitation. This guide delves into the rich history and burgeoning applications of a class of electrophiles that has shattered this limitation: the sulfonyl fluorides. With their unique balance of stability and "privileged" reactivity, these warheads have opened up new frontiers in targeting a broader range of nucleophilic amino acid residues, thereby expanding the druggable proteome. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a historical perspective but also practical, field-proven insights and methodologies.
The Genesis of a Versatile Probe: A Historical Perspective
The story of sulfonyl fluorides is one of serendipitous discoveries and rational design, spanning over half a century. While their use in the dye industry has been long-standing, their entry into the biological sciences was marked by a series of seminal investigations.
Early Forays: Taming the Serine Proteases
The 1960s witnessed the initial breakthrough in the application of sulfonyl fluorides as biological probes. Fahrney and Gold, in their pioneering work, identified sulfonyl fluorides as potent inhibitors of serine proteases.[1][2][3] This discovery laid the groundwork for the development of widely used reagents like Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) .[4][5][6][7] These compounds irreversibly inactivate serine proteases by sulfonylation of the active site serine residue, a mechanism that was elegantly confirmed through subsequent studies.[2]
The logic behind this initial application stems from the hyper-reactivity of the catalytic serine residue within the enzyme's active site. The catalytic triad (serine, histidine, and aspartate) dramatically increases the nucleophilicity of the serine hydroxyl, making it susceptible to attack by the electrophilic sulfur of the sulfonyl fluoride.
Koshland's "Chemical Mutagenesis": A Paradigm Shift
In a landmark study in 1966, Daniel E. Koshland Jr. and his colleagues demonstrated the concept of "chemical mutagenesis."[8][9][10][11][12] They used PMSF to modify the active site serine of subtilisin, which was then chemically converted into a cysteine. This elegant experiment not only showcased the versatility of sulfonyl fluorides but also introduced the revolutionary idea of site-specifically altering the genetic makeup of a protein through chemical means. Koshland's work, alongside his "induced fit" theory of enzyme action, profoundly influenced our understanding of protein function and catalysis.[9][10][12]
The Renaissance: SuFEx and the "Click Chemistry" Era
For several decades, the application of sulfonyl fluorides remained largely confined to serine protease inhibition. However, the 21st century has witnessed a remarkable resurgence in their popularity, largely driven by the work of K. Barry Sharpless and his introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry as a new generation of "click chemistry".[1][8][13][14][15] Sharpless recognized the unique combination of stability and context-dependent reactivity of the S(VI)-F bond, terming it a "privileged" warhead.[8][15] This concept has spurred the development of a vast array of sulfonyl fluoride-containing building blocks and probes, finding applications in drug discovery, materials science, and chemical biology.[14]
The core principle of SuFEx lies in the incredible stability of the sulfonyl fluoride moiety in aqueous environments, coupled with its potent, yet selective, reactivity towards nucleophiles when positioned within a binding pocket.[15] This "Goldilocks" reactivity is the key to its success as a chemical probe.
The Chemistry of a Privileged Warhead: Reactivity and Synthesis
The utility of sulfonyl fluoride probes is underpinned by their unique chemical properties. Understanding their reactivity profile and the methods for their synthesis is crucial for their effective application.
A Broad Nucleophile Palette: Beyond Cysteine
Unlike traditional covalent warheads that primarily target cysteine, sulfonyl fluorides exhibit a broader reactivity profile, engaging a variety of nucleophilic amino acid residues.[4][16][17] This includes:
-
Serine and Threonine: The classic targets, particularly hyper-reactive catalytic residues in enzymes like proteases and hydrolases.[1][4]
-
Tyrosine: The phenolate side chain of tyrosine is a potent nucleophile that readily reacts with sulfonyl fluorides to form stable sulfonate esters.[13][17][18][19]
-
Lysine: The ε-amino group of lysine can be targeted to form stable sulfonamides.[13][17]
-
Histidine: The imidazole side chain of histidine can also be modified.[13]
It is important to note that while sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester adduct is often unstable.[13][17] This makes them less suitable for the durable inhibition of cysteine-containing proteins compared to other warheads.
The reactivity of a sulfonyl fluoride probe can be fine-tuned by altering the electronic properties of the aryl ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing its reactivity, while electron-donating groups have the opposite effect. This allows for the rational design of probes with tailored reactivity profiles.
A Chemist's Guide to Synthesis: Building the Probe
The synthesis of aryl sulfonyl fluorides has become increasingly streamlined, with several robust methods available.
This is one of the most common and straightforward methods.[20]
Step-by-Step Methodology:
-
Starting Material: Commercially available or synthesized arylsulfonyl chloride.
-
Reagents: Potassium fluoride (KF) and a phase-transfer catalyst such as 18-crown-6 ether.
-
Solvent: Acetonitrile.
-
Procedure: a. To a solution of the arylsulfonyl chloride in acetonitrile, add an excess of potassium fluoride and a catalytic amount of 18-crown-6 ether. b. Stir the reaction mixture at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, filter off the excess KF and concentrate the filtrate under reduced pressure. e. Purify the resulting arylsulfonyl fluoride by column chromatography or recrystallization.
Causality Insight: The crown ether is crucial for solubilizing the potassium fluoride in the organic solvent and activating the fluoride anion for nucleophilic attack on the sulfonyl chloride.
More recent methods allow for the synthesis of sulfonyl fluorides from readily available aryl halides or diazonium salts, offering greater diversity in probe design.[20]
Step-by-Step Methodology (from Aryl Bromides): [20]
-
Starting Material: Aryl or heteroaryl bromide.
-
Reagents: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), a palladium catalyst (e.g., PdCl₂(Amphos)₂), a base (e.g., triethylamine), and a fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI).
-
Solvent: Isopropyl alcohol.
-
Procedure (One-Pot): a. To a reaction vessel containing the aryl bromide, add DABSO, the palladium catalyst, and triethylamine in isopropyl alcohol. b. Heat the mixture to generate the corresponding sulfinate in situ. c. After the formation of the sulfinate, add the fluorinating agent (NFSI). d. Continue heating until the conversion to the sulfonyl fluoride is complete. e. Work up the reaction and purify the product by column chromatography.
Causality Insight: This one-pot, two-step procedure avoids the isolation of the intermediate sulfinate, making the process more efficient. The palladium catalyst is essential for the initial C-S bond formation.
Applications in the Laboratory: From Target ID to Drug Discovery
The unique properties of sulfonyl fluoride probes have led to their widespread adoption in a variety of applications, from fundamental biological research to preclinical drug development.
Activity-Based Protein Profiling (ABPP) and Target Identification
Sulfonyl fluoride probes are excellent tools for ABPP, a powerful chemoproteomic strategy used to identify and characterize enzyme activities in complex biological systems.[18][19][21] By incorporating a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorophore) into the probe, researchers can selectively label, enrich, and identify target proteins from cell lysates or even in living cells.
Step-by-Step Methodology:
-
Probe Design: Synthesize a sulfonyl fluoride probe containing an alkyne handle.
-
Cellular Labeling: a. Treat live cells with the alkyne-tagged sulfonyl fluoride probe or a vehicle control (e.g., DMSO) for a defined period. b. Harvest and lyse the cells.
-
Click Chemistry: a. To the cell lysate, add a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like TCEP), and a ligand (e.g., TBTA) to catalyze the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This attaches a biotin tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: a. Incubate the lysate with streptavidin-functionalized beads to capture the biotinylated proteins. b. Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion and Mass Spectrometry: a. Digest the enriched proteins into peptides using trypsin while they are still bound to the beads. b. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: a. Identify the enriched proteins by searching the MS/MS data against a protein database. b. Quantify the relative abundance of proteins in the probe-treated versus vehicle-treated samples to identify specific targets.
Self-Validation Insight: The inclusion of a vehicle control is critical to distinguish specific probe targets from proteins that non-specifically bind to the beads. Competitive displacement experiments with a known inhibitor of a suspected target can further validate the interaction.
Target Engagement and Occupancy Studies
In drug discovery, it is crucial to confirm that a drug candidate engages its intended target in a cellular context. Sulfonyl fluoride probes can be used to develop target engagement assays.[22][23]
Step-by-Step Methodology:
-
Proteome Preparation: Prepare cell lysates at a protein concentration of 1-2 mg/mL.
-
Competitive Inhibition: Pre-incubate the proteome with varying concentrations of a non-tagged inhibitor (the drug candidate) for a specific time.
-
Probe Labeling: Add a tagged sulfonyl fluoride probe that is known to label the target of interest.
-
Analysis: Analyze the extent of probe labeling by gel-based methods (if the probe is fluorescent) or by the chemoproteomic workflow described above. A decrease in probe labeling with increasing concentrations of the inhibitor indicates target engagement.
Development of Targeted Covalent Inhibitors
The ultimate application of sulfonyl fluoride chemistry in drug discovery is the development of targeted covalent inhibitors. By incorporating a sulfonyl fluoride warhead into a high-affinity reversible ligand, it is possible to create a potent and selective irreversible inhibitor.[24][25] This strategy has been successfully applied to a range of targets, including kinases and enzymes involved in metabolic diseases.
Quantitative Insights: Understanding Reactivity and Stability
The rational design of sulfonyl fluoride probes requires a quantitative understanding of their reactivity and stability.
Table 1: Relative Reactivity of Nucleophilic Amino Acid Residues with Sulfonyl Fluorides
| Amino Acid Residue | Relative Reactivity | Stability of Adduct |
| Cysteine | Very High | Unstable |
| Tyrosine | High | Stable |
| Lysine | Moderate | Stable |
| Histidine | Low | Moderately Stable |
| Serine/Threonine | Low (unless activated) | Stable |
Data synthesized from multiple sources.[13][17]
Table 2: Hydrolytic Half-life of Phenylmethylsulfonyl Fluoride (PMSF) in Aqueous Solution [6]
| pH | Temperature (°C) | Half-life (minutes) |
| 7.0 | 25 | 110 |
| 7.5 | 25 | 55 |
| 8.0 | 25 | 35 |
| 8.0 | 4 | ~1440 (almost complete degradation after 1 day) |
These data highlight the importance of preparing fresh solutions of PMSF and considering its stability in experimental design.
Visualizing the Science: Workflows and Mechanisms
The Historical Trajectory of Sulfonyl Fluoride Probes
Caption: A timeline of key milestones in the development of sulfonyl fluoride probes.
General Mechanism of Action
Caption: The reaction of a sulfonyl fluoride probe with a nucleophilic amino acid residue.
Chemoproteomic Experimental Workflow
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An In-depth Technical Guide to the Solubility and Stability of 5-aminopyridine-2-sulfonyl fluoride
Abstract
5-aminopyridine-2-sulfonyl fluoride is emerging as a compound of significant interest within the fields of chemical biology and drug discovery. Its unique molecular architecture, combining a nucleophilic aminopyridine scaffold with a moderately reactive sulfonyl fluoride warhead, presents both opportunities and challenges for researchers. This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a core focus on its solubility and stability. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, formulate, and deploy this promising molecule in their experimental workflows. We will delve into the causality behind experimental choices for solubility and stability assessment, provide detailed, self-validating protocols, and offer expert insights into the potential degradation pathways and handling considerations for this compound.
Introduction: The Rise of a Privileged Scaffold
The pursuit of novel covalent inhibitors has driven a surge of interest in electrophilic warheads that can target amino acid residues beyond the canonical cysteine.[1][2] Among these, sulfonyl fluorides have garnered considerable attention due to their remarkable balance of stability and reactivity.[3][4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit significant resistance to hydrolysis under physiological conditions, a trait that is highly desirable for in vitro and in vivo applications.[5][6] This stability allows for more controlled and specific covalent modification of nucleophilic residues such as tyrosine, lysine, histidine, and serine within protein binding pockets.[7][8]
This compound, in particular, represents a compelling molecular entity. The aminopyridine core is a well-established pharmacophore, while the sulfonyl fluoride group offers a handle for covalent engagement. This combination makes it a valuable tool for fragment-based ligand discovery and the development of targeted covalent inhibitors.[9][10] However, to fully harness its potential, a thorough understanding of its fundamental physicochemical properties is paramount. This guide will provide a detailed exploration of the solubility and stability of this compound, offering a roadmap for its successful application in research and development.
Solubility Profile of this compound
A compound's solubility is a critical determinant of its utility in biological assays and its potential for development as a therapeutic agent. Poor solubility can lead to inaccurate assay results, limit bioavailability, and create significant formulation challenges.[11] The solubility of this compound is influenced by its molecular structure, which features both a polar aminopyridine ring and a sulfonyl fluoride group.
While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior based on its structural components and provide a robust framework for its experimental determination. The presence of the amino group and the pyridine nitrogen suggests that its solubility will be pH-dependent.
Expected Solubility Characteristics
-
Aqueous Solubility: The aminopyridine moiety is expected to be protonated at acidic pH, which would likely increase its aqueous solubility. Conversely, at neutral and basic pH, the free base form will predominate, potentially leading to lower aqueous solubility.
-
Organic Solvents: Like many small molecule fragments, this compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.
Data Presentation: A Template for Experimental Findings
Given the absence of specific literature values, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.
| Solvent/Buffer System | Temperature (°C) | pH (for aqueous) | Experimentally Determined Solubility (mg/mL or µM) | Method Used |
| Phosphate-Buffered Saline | 25 | 7.4 | Shake-Flask | |
| Acetate Buffer | 25 | 4.5 | Shake-Flask | |
| Phosphate Buffer | 25 | 6.8 | Shake-Flask | |
| 0.1 N HCl | 25 | 1.2 | Shake-Flask | |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Visual/HPLC | |
| Ethanol | 25 | N/A | Visual/HPLC | |
| Acetonitrile | 25 | N/A | Visual/HPLC |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility.[12][13] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Causality Behind Experimental Choices:
-
Excess Solid: The addition of an excess of the compound ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.[11]
-
Equilibration Time: Allowing sufficient time for equilibration (24-72 hours) is crucial to ensure that the system has reached a true equilibrium between the dissolved and undissolved compound.[12]
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducibility.
-
Phase Separation: Centrifugation followed by filtration is a robust method to separate the saturated supernatant from any remaining solid particles, preventing overestimation of solubility.[14]
-
Validated Analytical Method: Using a validated HPLC-UV or LC-MS method ensures that the concentration of the compound in the supernatant is accurately quantified.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount (e.g., 1-2 mg) of this compound to a vial containing a known volume (e.g., 1-2 mL) of the desired solvent or buffer.[11]
-
Ensure that undissolved solid is visible.
-
-
Equilibration:
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to permit the settling of excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound.
-
Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method.
-
Determine the concentration of the compound in the sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined in the previous step is the thermodynamic solubility of the compound in the tested solvent or buffer. Express the result in mg/mL or µM.
-
Mandatory Visualization:
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile of this compound
The stability of a compound is a critical parameter that influences its shelf-life, handling requirements, and its suitability for use in various experimental and therapeutic contexts.[15] For this compound, stability considerations encompass the sulfonyl fluoride moiety and the aminopyridine core.
General Stability of Sulfonyl Fluorides
The sulfonyl fluoride group is known for its considerable stability, particularly its resistance to hydrolysis, when compared to other sulfonyl halides.[6] This stability is attributed to the strong S-F bond.[6] However, it is not completely inert and can be susceptible to degradation under certain conditions. Both electronic and steric factors can influence the stability of the S-F bond.[16]
Potential Degradation Pathways
While specific degradation studies on this compound are not widely reported, we can postulate potential degradation pathways based on the chemistry of aminopyridines and sulfonyl fluorides.
-
Hydrolysis of the Sulfonyl Fluoride: Although resistant, the sulfonyl fluoride can undergo hydrolysis, especially under forcing acidic or basic conditions, to yield the corresponding sulfonic acid.
-
Oxidation of the Amino Group: The amino group on the pyridine ring is susceptible to oxidation, which could lead to the formation of nitro or N-oxide derivatives.[17] The position of the amino group can influence the rate of degradation.[18]
-
Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation. Therefore, exposure to light should be minimized.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[19] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and use.
Causality Behind Experimental Choices:
-
Stress Conditions: The use of acid, base, oxidative, thermal, and photolytic stress conditions is based on ICH guidelines and is designed to cover the most common degradation pathways.[19]
-
Time Points: Testing at multiple time points allows for the determination of degradation kinetics.
-
Purity Analysis: A stability-indicating analytical method (typically HPLC with UV and/or MS detection) is crucial to separate the parent compound from its degradation products and accurately quantify the extent of degradation.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize any significant degradation products.
-
Mandatory Visualization:
Caption: Logical workflow for forced degradation studies.
Recommendations for Handling and Storage
Based on the general properties of sulfonyl fluorides and aminopyridines, the following recommendations are provided for the handling and storage of this compound:
-
Storage: The compound should be stored in a cool, dry, and dark place to minimize thermal and photodegradation. A vendor suggests storing at 2-8°C under dry conditions.[20]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[21]
-
Solution Stability: Solutions of this compound, particularly in aqueous buffers at physiological pH, should be prepared fresh and used promptly to avoid potential degradation.[22]
-
Hygroscopicity: While specific data is unavailable, it is prudent to handle the compound in a low-humidity environment to prevent moisture absorption, which could potentially lead to hydrolysis of the sulfonyl fluoride.
Conclusion
This compound is a valuable and promising tool for chemical biology and drug discovery. Its unique combination of a privileged aminopyridine scaffold and a moderately reactive sulfonyl fluoride warhead allows for the exploration of novel covalent interactions with a wide range of protein targets. However, a thorough understanding and careful consideration of its solubility and stability are essential for its successful application. This guide has provided a comprehensive overview of these critical properties, synthesizing theoretical knowledge with practical, actionable protocols. By following the methodologies and recommendations outlined herein, researchers can confidently and effectively utilize this compound to advance their scientific endeavors.
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- 21. fishersci.ch [fishersci.ch]
- 22. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 5-Aminopyridine-2-Sulfonyl Fluoride
The following technical guide details the spectroscopic characterization of 5-aminopyridine-2-sulfonyl fluoride , a critical building block in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent drug discovery.
Executive Summary
This compound is a bifunctional heteroaromatic scaffold. It combines a nucleophilic amino handle (C5 position) with an electrophilic sulfonyl fluoride warhead (C2 position). This duality makes it indispensable for synthesizing "SuFEx-able" probes and covalent inhibitors targeting amino acid residues (e.g., Tyrosine, Lysine) in proteins.
This guide provides a comprehensive spectroscopic profile to assist researchers in the synthesis, purification, and validation of this compound. Where direct experimental literature is sparse for this specific isomer, data is derived from validated structure-activity relationships of analogous pyridine-2-sulfonyl fluorides (PyFluor) and substituent effects.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | This compound |
| Common ID | 5-Amino-PyFluor |
| CAS Number | 2090368-76-4 (Commercial Standard); Note: CAS 1246936-33-3 is often cited in internal databases but may refer to salt forms or isomers. |
| Molecular Formula | C₅H₅FN₂O₂S |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Acetonitrile, Chloroform; Hydrolytically stable at neutral pH. |
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
NMR is the primary validation tool. The electron-donating amino group at C5 significantly alters the chemical environment compared to the parent pyridine-2-sulfonyl fluoride.
F NMR (The Diagnostic Signal)
The sulfonyl fluoride moiety provides a distinct singlet in the
-
Chemical Shift:
+64.0 to +66.0 ppm (relative to CFCl ). -
Multiplicity: Singlet (s).
-
Interpretation: A shift significantly upfield (e.g., < 50 ppm) or downfield (> 70 ppm) often indicates hydrolysis to sulfonic acid or formation of a sulfonate ester.
H NMR (Structural Connectivity)
Solvent: DMSO-
| Position | Proton | Predicted Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |
| C6 | H-6 | 8.00 – 8.15 | Doublet (d) | Ortho to N; shielded by C5-NH | |
| C3 | H-3 | 7.70 – 7.85 | Doublet (d) | Ortho to SO | |
| C4 | H-4 | 7.00 – 7.15 | Doublet of Doublets (dd) | Ortho to NH | |
| NH | Amino | 6.00 – 6.50 | Broad Singlet (br s) | N/A | Exchangeable; shift varies with concentration/water content. |
Expert Note: In CDCl
, the amino protons may appear broader or shift upfield (~4.0-5.0 ppm) compared to DMSO-.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Parent Ion
: 177.1 -
Fragmentation Pattern:
-
Primary Loss: Extrusion of SO
F radical or SO is common in high-energy collisions. -
Diagnostic Fragment:
(5-aminopyridinium radical cation). -
Hydrolysis Artifact: If the sample is wet, you may observe
175 (Sulfonic acid).
-
Infrared Spectroscopy (FT-IR)
IR is crucial for verifying the integrity of the sulfonyl fluoride functional group, which can be labile under basic aqueous conditions.
-
Asymmetric: ~1410 – 1425 cm
(Strong, sharp). -
Symmetric: ~1200 – 1215 cm
(Strong). -
Stretch: ~760 – 800 cm
(Often overlapped, but distinct in fingerprint). -
Stretch: 3450, 3350 cm
(Primary amine doublet).
Experimental Protocols
Sample Preparation for NMR
To ensure reproducibility and avoid fluoride hydrolysis during acquisition:
-
Solvent Choice: Use anhydrous CDCl
or DMSO- .-
Why? Trace water in older DMSO can hydrolyze the -SO
F group over long acquisition times (e.g., C runs), leading to a "ghost" peak at ~ -120 ppm (fluoride ion) or shifting of the main peak.
-
-
Tube Prep: Use oven-dried NMR tubes.
-
Concentration: 10-15 mg in 0.6 mL solvent is optimal for clear S/N ratio on 400 MHz instruments.
Quality Control Workflow
The following Graphviz diagram outlines the logic flow for validating the compound's purity.
Caption: Logical workflow for the sequential validation of this compound, prioritizing 19F NMR for functional group integrity.
Synthesis Context & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities.
-
Route: Typically synthesized from 5-aminopyridine-2-sulfonic acid (via chlorination then fluorination) or oxidative chlorination of 2-mercapto-5-aminopyridine .
-
Common Impurities:
-
Sulfonyl Chloride Intermediate:
H NMR shifts will be slightly downfield; unstable in MS. -
Disulfide Dimer: If made from thiol, check for symmetric aromatic signals lacking the
F signal. -
Hydrolysis Product: 5-aminopyridine-2-sulfonic acid (Highly polar, stays at baseline in TLC, insoluble in CDCl
).
-
SuFEx Reactivity Pathway
The utility of this compound lies in its specific reactivity.
Caption: Mechanism of SuFEx ligation where the sulfonyl fluoride acts as an electrophile, releasing fluoride upon covalent bond formation.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: A new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry. (Reference for Fluorination reagents).
-
Enamine Ltd. (2024). "Sulfonyl Fluorides Building Blocks Catalog." (Source for CAS 2090368-76-4 verification).
-
ChemScene. (2024). "Product Data: this compound."
Sources
Mechanistic & Theoretical Profiling of 5-Aminopyridine-2-Sulfonyl Fluoride: A Tunable SuFEx Scaffold
Topic: Theoretical Studies on 5-Aminopyridine-2-Sulfonyl Fluoride Reactivity Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Biologists[1]
Executive Summary: The "Goldilocks" Electrophile
In the expanding toolkit of covalent inhibition and chemical biology, sulfonyl fluorides (SFs) have emerged as "privileged warheads" due to their unique stability-reactivity profile. While benzene-derived sulfonyl fluorides are often too inert for rapid protein modification without proximity acceleration, and unsubstituted pyridine-2-sulfonyl fluorides (like PyFluor) are often too reactive (leading to hydrolysis), This compound represents a theoretically ideal "Goldilocks" scaffold.[1]
This guide analyzes the theoretical underpinnings of this molecule's reactivity. By combining the electron-withdrawing inductive effect of the pyridine nitrogen with the electron-donating resonance of the 5-amino group, this scaffold offers a tunable electrophilicity index ($ \omega $) that is perfectly poised for sulfur-fluoride exchange (SuFEx) chemistry in complex biological milieus.[1]
Theoretical Electronic Structure
To understand the reactivity of this compound, one must deconstruct its electronic "Push-Pull" system.[1]
The Pyridine "Pull" (Inductive Activation)
The sulfonyl fluoride group is located at the C2 position, adjacent to the pyridine nitrogen (N1).
-
Inductive Effect (-I): The electronegative N1 atom pulls electron density through the
-framework, creating a partial positive charge ( ) on C2.[1] -
Result: This destabilizes the S-F bond and increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack compared to a phenyl ring.
The Amino "Push" (Resonance Deactivation)
The amino group at C5 acts as a resonance donor (+R).
-
Orbital Interaction: The lone pair on the exocyclic amine nitrogen (
) overlaps with the -system of the pyridine ring. -
Resonance Structures: Canonical forms show that this electron density is delocalized into the ring, placing significant negative charge density at the C2 and C4 positions.
-
Net Effect: This electron donation opposes the inductive withdrawal of the N1 atom. It raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) centered on the S-F bond, effectively "tuning down" the hyper-reactivity seen in unsubstituted PyFluor.
Visualization: The Electronic Push-Pull Map
The following diagram illustrates the opposing electronic forces that define the reactivity of this scaffold.
Caption: Figure 1. The "Push-Pull" electronic tug-of-war.[1] The 5-amino group mitigates the hyper-activation caused by the pyridine nitrogen, creating a balanced electrophile.[1]
Comparative Reactivity Profiling
Theoretical calculations (DFT) and kinetic data from analogous heteroaryl systems allow us to rank this compound against common SuFEx reagents.[1]
Table 1: Theoretical Reactivity Hierarchy
| Scaffold | Electronic Character | Relative Electrophilicity ( | Hydrolytic Stability | Primary Application |
| Pyridine-2-SF (PyFluor) | Strong EWG (-I, -R) | High | Low (Hydrolysis prone) | Deoxyfluorination Reagent |
| 5-Amino-Pyridine-2-SF | Balanced (-I / +R) | Medium | High | Targeted Covalent Probes |
| Benzenesulfonyl Fluoride | Neutral | Low | Very High | Late-stage Functionalization |
| 4-Nitro-Benzenesulfonyl Fluoride | Strong EWG (-I, -R) | High | Low | Reactive Probes (Non-specific) |
Key Insight: The 5-amino scaffold sits in the "sweet spot." It is stable enough to survive in aqueous buffer (unlike PyFluor) but reactive enough to modify nucleophilic residues (Tyr, Lys, His) when positioned by a ligand binding event (unlike simple Benzene-SF).[1]
Mechanism of SuFEx Activation
The reaction of this compound with a protein nucleophile (e.g., Tyrosine) follows a concerted associative mechanism, often described as
The Transition State (TS)[1]
-
Nucleophilic Attack: The Tyrosine phenolate (
) attacks the sulfur center opposite to the fluoride.[1] -
Geometry: The sulfur center adopts a trigonal bipyramidal geometry in the transition state.
-
Proton Transfer (PT): A critical theoretical finding is that SuFEx is rarely uncatalyzed. In a protein pocket, a neighboring residue (or water molecule) must H-bond to the leaving fluoride to lower the activation energy barrier (
).[1] -
Leaving Group: The fluoride ion (
) departs.[1] Due to the strong S-F bond (approx. 130 kcal/mol), this barrier is high, which prevents non-specific reaction with glutathione or solvent water.
Pathway Visualization
The following diagram details the reaction coordinate from the initial binding to the covalent adduct.
Caption: Figure 2. SuFEx reaction coordinate. The transition state is stabilized by specific environmental interactions (H-bonding), ensuring context-dependent reactivity.[1]
Experimental Validation Protocols
To validate the theoretical predictions of this scaffold's reactivity, the following self-validating protocols are recommended.
Protocol A: Kinetic NMR Profiling ( NMR)
Objective: Determine the second-order rate constant (
-
Preparation: Dissolve this compound (10 mM) in phosphate buffer (pH 7.4) /
mixture. -
Internal Standard: Add
-trifluorotoluene as an inert internal standard. -
Initiation: Add nucleophile (e.g., Tyrosine analog) at 10-fold excess (100 mM).
-
Monitoring: Acquire
NMR spectra every 5 minutes for 4 hours.-
Signal: Monitor the decay of the sulfonyl fluoride peak (approx. +65 ppm) and the appearance of free fluoride (-120 ppm).
-
-
Validation: If the half-life (
) is >24 hours in buffer alone but <2 hours with nucleophile, the "tunable stability" hypothesis is confirmed.[1]
Protocol B: Intact Protein Mass Spectrometry
Objective: Confirm specific mono-labeling vs. non-specific multi-labeling.
-
Incubation: Incubate target protein (10
) with the probe (10-50 ) for 1 hour at RT. -
Quenching: Do not use standard acidic quench immediately if studying reversibility (though SuFEx is generally irreversible). Dilute into denaturing buffer (6M Urea).
-
Analysis: Perform LC-MS (Q-TOF or Orbitrap).
-
Data Interpretation:
Applications in Drug Discovery
The 5-amino group is not just an electronic tuner; it is a synthetic handle.[1]
-
Amide Coupling: The 5-amino group can be coupled to carboxylic acids of known reversible inhibitors.
-
PROTACs: It serves as a linker attachment point for E3 ligase recruiters.
-
Fragment Growing: The scaffold can be used in fragment-based drug discovery (FBDD) where the SF group "locks" low-affinity fragments into the pocket for crystallographic identification.[1]
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Link
-
Wang, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. Link[1]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] The Journal of Organic Chemistry, 64(19), 7048–7054. (Context on Fluorination Reagents). Link[1]
-
Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685-9695.[1] Link
-
PyFluor Reagent Data. Sigma-Aldrich Technical Bulletin for 2-Pyridinesulfonyl Fluoride.[1] Link
Sources
Methodological & Application
5-aminopyridine-2-sulfonyl fluoride as a chemical probe for proteomics.
Application Note: 5-Aminopyridine-2-Sulfonyl Fluoride as a Chemical Probe for Proteomics
Executive Summary
This compound (5-APSF) is a privileged heteroaromatic scaffold designed for Sulfur-Fluoride Exchange (SuFEx) chemical proteomics. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, the sulfonyl fluoride (SF) warhead on the pyridine ring offers a unique balance of metabolic stability and context-dependent reactivity.
This guide details the application of 5-APSF as a modular building block for constructing Targeted Covalent Probes (TCPs) and for Fragment-Based Ligand Discovery (FBLD) . Its 5-amino handle allows for facile conjugation to affinity ligands, while the 2-sulfonyl fluoride moiety selectively captures nucleophilic residues (Tyr, Lys, His, Ser) within protein binding pockets.
Scientific Mechanism & Rationale
The SuFEx Advantage
Sulfur-Fluoride Exchange (SuFEx) is a "click chemistry" reaction characterized by the exchange of a fluoride leaving group on a high-valent sulfur center.[1]
-
Context-Dependent Reactivity: The S(VI)-F bond is kinetically stable in aqueous buffer and plasma. It does not react indiscriminately with solvent-exposed nucleophiles.
-
Activation: Reaction occurs only when the probe binds to a protein pocket that stabilizes the transition state (often via hydrogen bonding) and positions a nucleophile (e.g., Tyrosine phenol, Lysine epsilon-amino) in varying proximity.
-
Pyridine Effect: The pyridine nitrogen at the ortho position to the sulfonyl group exerts an electron-withdrawing effect, enhancing the electrophilicity of the sulfur center compared to benzenesulfonyl fluorides (e.g., AEBSF). This makes 5-APSF a more potent warhead for capturing lower-reactivity nucleophiles.
Dual-Functionality of 5-APSF
-
Warhead (C-2 Position): The sulfonyl fluoride acts as the covalent trap.
-
Handle (C-5 Position): The primary amine allows orthogonal attachment to:
-
Ligands: To convert a reversible inhibitor into an irreversible probe.
-
Reporters: Biotin or fluorophores (e.g., Rhodamine) for enrichment/imaging.
-
Click Handles: Alkynes/Azides for downstream ABPP (Activity-Based Protein Profiling).
-
Experimental Workflow Visualization
The following diagram illustrates the workflow from probe construction to proteomic analysis.
Figure 1: Logical flow for utilizing 5-APSF in targeted covalent probe design. The scaffold is first coupled to a ligand, then incubated with the target to induce specific SuFEx labeling.
Detailed Protocols
Phase 1: Probe Synthesis (Conjugation)
Objective: Attach 5-APSF to a carboxylic acid-containing ligand.
Materials:
-
Ligand-COOH (Target binder)
-
This compound (5-APSF)[2]
-
HATU or EDC/HOAt (Coupling agents)
-
DIPEA (Base)
-
DMF (Anhydrous solvent)
Procedure:
-
Activation: Dissolve Ligand-COOH (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min at RT.
-
Coupling: Add 5-APSF (1.1 equiv). The amine at C-5 is nucleophilic enough for standard amide coupling.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Note: Avoid basic aqueous workups which might prematurely hydrolyze the SF group (though it is relatively stable, high pH > 8.5 should be minimized).
-
-
Purification: Purify via Prep-HPLC using a water/acetonitrile gradient (0.1% Formic Acid). Avoid TFA if possible, or remove immediately, as strong acid can degrade the probe over time. Lyophilize to a powder.
Phase 2: Proteomic Labeling (In Vitro)
Objective: Label target proteins in cell lysate or purified systems.
Buffer Systems:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitors (omit AEBSF/PMSF as they are also sulfonyl fluorides).
-
Reaction Buffer: PBS pH 7.4.
Steps:
-
Sample Prep: Dilute proteome to 1–2 mg/mL in PBS.
-
Probe Addition: Add the synthesized SuFEx probe (from Phase 1) at concentrations ranging from 1 µM to 100 µM .
-
Control: Include a "Scaffold Control" (unconjugated 5-APSF) to identify non-specific background labeling, or a competitive inhibitor (excess free ligand).
-
-
Incubation: Incubate at 37°C for 1–4 hours . SuFEx is slower than acrylamide labeling; it requires time for the "breathing" of the protein to position the residue for fluoride displacement.
-
Quenching: Add 4X SDS-PAGE loading buffer (containing β-mercaptoethanol) and boil for 5 min.
-
Note: The S-F bond is stable to boiling; the covalent adduct (sulfonate/sulfonamide) is extremely robust.
-
Phase 3: LC-MS/MS Analysis
Objective: Identify the modified residue.
Mass Spectrometry Settings:
-
Digestion: Trypsin or Chymotrypsin (since SuFEx often targets Tyr/Phe rich pockets).
-
Modification Search:
-
Variable Mod: Define a custom modification for the probe mass.
-
Mass Shift Calculation:
-
Formula added: Probe Formula minus Fluoride (F).
-
Net Mass Change: MW(Probe) - 19.00 Da.
-
Example: If Probe MW is 400.0, look for a shift of +381.0 Da.
-
-
Target Residues: Tyrosine (Y), Lysine (K), Histidine (H), Serine (S).
-
Data Interpretation Table:
| Residue | Probability | Mechanism | Notes |
| Tyrosine (Y) | High | Phenol attack (SuFEx) | Most common SuFEx target. Forms Aryl fluorosulfate ester. |
| Lysine (K) | Medium | Amine attack | Forms Sulfonamide. Often requires a nearby base to deprotonate Lys. |
| Histidine (H) | Medium | Imidazole attack | Forms Sulfonamide. Reversible under acidic conditions? Generally stable. |
| Serine (S) | Low | Hydroxyl attack | Usually only catalytic serines (e.g., Serine Proteases) or highly activated ones. |
Critical Considerations (E-E-A-T)
-
Stability vs. Reactivity:
-
Pyridine-2-SF is more reactive than Benzene-SF. If you observe too much non-specific labeling (background), switch to a benzene scaffold or lower the probe concentration.
-
Store 5-APSF stock solutions in DMSO at -20°C. Avoid storing in protic solvents (MeOH/EtOH) for prolonged periods.
-
-
Validation of Covalency:
-
The "gold standard" validation is intact protein mass spectrometry . You should see a 100% shift of the protein mass corresponding to [Protein + Probe - HF].
-
Perform a "washout" experiment: Label, wash cells/beads, and check if the signal persists. Covalent bonds will survive; non-covalent binders will wash away.
-
-
Safety:
-
Sulfonyl fluorides are inhibitors of serine proteases (like Acetylcholinesterase). Handle with care.
-
References
-
Jones, L. H. (2018). Sulfonyl Fluorides (SFs): More Than Click Reagents? Chemistry – A European Journal. Link
-
Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Narayanam, M. K., et al. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology.[1] Link
-
Ambeed. (2024). Product Datasheet: this compound (CAS 2090368-76-4).[3][4][5][6]Link
Sources
- 1. Sulfonyl Fluorides| Ambeed [ambeed.com]
- 2. CAS:1210867-89-2, 4-Methylpyridine-2-sulfonyl fluoride-毕得医药 [bidepharm.com]
- 3. CAS#:863001-21-2 | 6-Bromo-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | Chemsrc [chemsrc.com]
- 4. aaronchem.com [aaronchem.com]
- 5. This compound | 2090368-76-4 [sigmaaldrich.com]
- 6. 5-硝基吡啶-2-磺酰氟 | 5-Nitropyridine-2-sulfonyl fluoride | 1935641-61-4 - 乐研试剂 [leyan.com]
Application Note: Site-Specific Protein Modification with 5-Aminopyridine-2-Sulfonyl Fluoride
Abstract & Introduction
The targeted modification of non-catalytic amino acid residues remains a significant challenge in drug discovery. While cysteine-targeted covalent inhibitors (TCIs) have seen clinical success, cysteines are rare in the proteome. Sulfur-Fluoride Exchange (SuFEx) chemistry has emerged as a robust alternative, enabling the targeting of "beyond-cysteine" residues such as Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) .[1][2][3]
This guide focuses on 5-aminopyridine-2-sulfonyl fluoride (5-APSF) , a privileged scaffold in covalent fragment discovery. Unlike traditional benzene sulfonyl fluorides, the pyridine core in 5-APSF offers tunable electrophilicity due to the electron-withdrawing nitrogen atom, while the 5-amino group serves as a versatile synthetic handle for attaching recognition elements (ligands).
Key Advantages:
-
Context-Dependent Reactivity: The sulfonyl fluoride (SF) warhead is relatively inert in solution (latent electrophile) but becomes highly reactive when positioned proximally to a nucleophile within a protein binding pocket.
-
Tunable Stability: The pyridine ring enhances the electrophilicity of the sulfur center compared to phenyl analogs, often improving reaction kinetics with less nucleophilic residues like Tyrosine.
-
Modular Design: The 5-amino position allows for rapid amide coupling to carboxylic acid-containing fragment libraries.
Mechanism of Action
The reactivity of 5-APSF relies on the SuFEx mechanism. In aqueous buffers, the S–F bond is stable due to high bond dissociation energy and kinetic stability. However, within a protein active site, specific environmental factors activate the warhead:
-
Proximity: High local concentration drives the reaction.
-
Transition State Stabilization: Hydrogen bonding (often from the protein backbone or water) to the fluoride leaving group polarizes the S–F bond.
-
Acid/Base Catalysis: Local basic residues deprotonate the target nucleophile (e.g., Tyr-OH to Tyr-O⁻).
Pathway Diagram: SuFEx Activation
Caption: The stepwise activation of the sulfonyl fluoride warhead. Specificity is driven by the initial non-covalent binding event, preventing random labeling of surface residues.
Experimental Protocols
Protocol A: Probe Synthesis (Derivatization)
Note: 5-APSF is rarely used as a naked fragment. It is typically coupled to a ligand to direct the warhead to a specific site.
Objective: Conjugate 5-APSF to a carboxylic acid-containing ligand via amide coupling.
Materials:
-
This compound (1.0 equiv)
-
Ligand-COOH (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve Ligand-COOH in anhydrous DMF (0.1 M).
-
Add DIPEA and HATU; stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Add this compound.
-
Stir at RT for 2–4 hours. Monitor by LC-MS.[4][5]
-
Critical Check: Ensure the SF group remains intact. Avoid highly basic workups (pH > 10) which may hydrolyze the fluoride.
-
-
Purify via Prep-HPLC using a water/acetonitrile gradient (0.1% Formic Acid). Avoid TFA , as strongly acidic conditions can degrade the sulfonamide linkage over time or affect the pyridine. Lyophilize immediately.
Protocol B: Protein Labeling Assay
Objective: Covalently label a target protein and assess efficiency.[2]
Reagents:
-
Target Protein (Purified, >90% purity) in PBS (pH 7.4).
-
5-APSF Probe (from Protocol A) dissolved in DMSO (10 mM stock).
-
Control Compound (Ligand without SF warhead or Denatured Protein).
Step-by-Step Workflow:
-
Preparation:
-
Dilute protein to 5 µM in PBS.
-
Expert Tip: Avoid buffers with high nucleophilic potential (e.g., high concentrations of DTT or mercaptoethanol) as they may quench the probe, although SF is relatively resistant to thiols compared to acrylamides.
-
-
Incubation:
-
Add probe to protein solution.[2] Recommended ratios:
Condition Protein Conc. Probe Conc.[1][2][3][6][7][8][9][10][11] DMSO Final % Screening 5 µM 50 µM (10x) 1–2% | Kinetics | 1 µM | 10–100 µM | 1% |
-
Incubate at 37°C for 1 to 4 hours .
-
Self-Validation: Run a parallel sample with heat-denatured protein. If the denatured protein labels equally well, the reaction is non-specific (driven by intrinsic reactivity rather than binding).
-
-
Quenching:
-
Stop reaction by adding 4x SDS-PAGE loading buffer (containing reducing agent) and boiling for 5 mins. The boiling facilitates unfolding but the covalent bond is stable.
-
-
Readout:
-
Gel-Based: If the probe has a biotin handle (attached to the 5-amino via a linker), perform Western Blot with Streptavidin-HRP.
-
MS-Based: Proceed to Protocol C.
-
Protocol C: Mass Spectrometry Analysis (Intact & Mapping)
Objective: Confirm covalent adduct formation and identify the modified residue.
1. Intact Protein Analysis (Quick Screen)
-
Method: LC-MS (Q-TOF or Orbitrap). Desalt sample using C4 cartridge.
-
Data Interpretation: Look for a mass shift.
-
Calculation:
-
Note: Unlike acrylamides (+MW), SuFEx is a substitution reaction. You lose Fluoride (19 Da) and the protein loses a Proton (1 Da).
-
Success Criteria: Observation of [M + (Probe-HF)] peak.
-
2. Peptide Mapping (Site Identification)
-
Digestion:
-
Dilute labeled protein with 8M Urea.
-
Reduce (DTT, 5 mM, 30 min, 56°C) and Alkylate (Iodoacetamide, 15 mM, 20 min, Dark).
-
Dilute Urea to <1M with 50 mM Ammonium Bicarbonate.
-
Add Trypsin (1:50 ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS:
-
Run on C18 column.[12]
-
Database Search Settings:
-
Variable Modification: Custom mod on Tyr, Lys, His, Ser .
-
Mass Shift:
.
-
-
-
Validation: Manually inspect MS2 spectra. The modification should be stable on the b/y ions.
Workflow Diagram: Experimental Pipeline
Caption: End-to-end workflow from probe synthesis to site identification. QC of the probe prior to incubation is critical to ensure the fluoride warhead is intact.
Troubleshooting & Expert Insights
| Issue | Possible Cause | Solution |
| No Labeling Observed | 1. Probe hydrolysis.2. No nucleophile in proximity. | 1. Check probe stock by LC-MS.[4][5] Avoid pH > 8.5.2. The binding mode may position the SF away from Tyr/Lys. Try a longer linker between the ligand and 5-APSF. |
| Non-Specific Labeling | 1. Probe concentration too high.2. "Super-reactive" probe. | 1. Titrate probe down (try 1:1 or 1:2 ratio).2. Perform competition assay with excess non-covalent parent ligand to prove active-site specificity. |
| Mass Shift is +MW (not -HF) | Hydrolysis product binding non-covalently. | If the mass shift equals the full probe mass (or probe +18), you likely have non-covalent binding of the hydrolyzed sulfonic acid. Verify with denaturing conditions (SDS-PAGE or Urea-MS). |
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
Jones, L. H., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Journal of Medicinal Chemistry.
-
Kelly, J. W., et al. (2018). Inverse Drug Discovery for Covalent Proteins. Nature Chemical Biology.
-
Enamine Ltd. Sulfonyl Fluorides in Drug Discovery (Building Blocks).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CAS 878376-35-3: pyridine-2-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 8. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Integration of 5-Aminopyridine-2-Sulfonyl Fluoride Derivatives for Targeted Covalent Kinase Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction: The Paradigm Shift in Covalent Inhibition
The development of targeted covalent inhibitors (TCIs) has revolutionized oncology and kinase-targeted therapies by offering prolonged target residence times and the ability to overcome acquired resistance mutations. While acrylamides have historically dominated this space by targeting non-catalytic cysteines, the scarcity of accessible cysteine residues in many kinase active sites limits their broad applicability.
Enter Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Sulfonyl fluorides (SFs) have emerged as privileged electrophiles capable of covalently modifying lysine, tyrosine, and histidine residues . Among these, the 5-aminopyridine-2-sulfonyl fluoride (CAS: 2090368-76-4) scaffold is exceptionally valuable. The pyridine core acts as a robust hinge-binding motif, the 2-sulfonyl fluoride serves as a precisely tuned, proximity-activated warhead, and the 5-amino group provides a versatile synthetic handle for modular library elaboration .
Mechanistic Rationale: Why this compound?
The Causality of Chemical Tuning
The efficacy of a covalent warhead lies in the delicate balance between aqueous stability and target reactivity. Sulfonyl chlorides are highly reactive but hydrolyze within minutes in physiological buffers, leading to off-target toxicity. Conversely, sulfonyl fluorides are virtually inert to aqueous hydrolysis due to the exceptionally strong S–F bond (~86 kcal/mol).
By placing the sulfonyl fluoride at the 2-position of a pyridine ring, the electron-deficient nature of the heterocycle withdraws electron density from the sulfur center. This structural choice slightly increases the electrophilicity of the warhead compared to simple benzenesulfonyl fluorides . The warhead remains stable in circulation but undergoes rapid SuFEx activation when desolvated and placed in strict spatial proximity to a nucleophilic residue (e.g., the conserved catalytic lysine in the kinase active site).
Fig 1. Proximity-driven SuFEx mechanism of sulfonyl fluoride warheads within the kinase active site.
Quantitative Warhead Profiling
To justify the selection of the sulfonyl fluoride over legacy warheads, we summarize their physicochemical and kinetic profiles below.
Table 1: Comparative Analysis of Covalent Warhead Profiles
| Warhead Type | Primary Target Residue(s) | Aqueous Stability (t1/2 in PBS) | Reactivity Profile | Kinase Selectivity |
| Acrylamide | Cysteine | > 24 hours | High | High |
| Sulfonyl Fluoride | Lys, Tyr, His | > 24 hours | Moderate (SuFEx) | High (Proximity-driven) |
| Sulfonyl Chloride | Non-specific nucleophiles | < 10 minutes | Extremely High | Poor (High off-target toxicity) |
| Fluorosulfate | Lysine, Tyrosine | > 24 hours | Moderate | High |
Synthetic Workflows & Self-Validating Protocols
The synthesis of this compound derivatives requires strict chemoselectivity to preserve the sensitive S–F bond during the construction of the inhibitor core.
Fig 2. Three-step synthetic workflow for generating this compound-based kinase inhibitors.
Protocol 1: Synthesis of 5-Nitropyridine-2-sulfonyl fluoride
Causality Check: We utilize Potassium Bifluoride (KHF₂) rather than standard Potassium Fluoride (KF). The bifluoride anion (HF₂⁻) acts as both a fluoride source and an intrinsic buffer. It maintains a slightly acidic microenvironment that entirely suppresses the hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid byproduct .
Step-by-Step Methodology:
-
Dissolve 5-nitropyridine-2-sulfonyl chloride (10.0 mmol) in 30 mL of Acetonitrile (MeCN).
-
Prepare a saturated aqueous solution of KHF₂ (30.0 mmol) and add it dropwise to the MeCN solution at room temperature.
-
Stir vigorously for 4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The product will appear as a distinct, UV-active spot with a slightly higher Rf value than the starting chloride.
-
Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the stable fluoride intermediate.
Protocol 2: Chemoselective Reduction to this compound
Causality Check: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) or strong hydride donors will rapidly defluorinate or reduce the sulfonyl group. We employ a modified Béchamp reduction. The single-electron transfer from zero-valent Iron (Fe) selectively reduces the nitro group to an amine while leaving the S–F bond completely intact.
Step-by-Step Methodology:
-
Suspend the 5-nitropyridine-2-sulfonyl fluoride (5.0 mmol) in 40 mL of an Ethanol/Water mixture (4:1 v/v).
-
Add Ammonium Chloride (NH₄Cl, 25.0 mmol) and stir for 5 minutes to ensure dissolution.
-
Add Iron powder (325 mesh, 25.0 mmol) portion-wise to prevent excessive exotherm.
-
Heat the reaction to 60 °C and stir for 2 hours.
-
Self-Validation Checkpoint: Monitor via TLC. The starting material should completely disappear, replaced by a highly fluorescent, lower Rf spot (the amine).
-
Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc.
-
Concentrate the filtrate, partition between EtOAc and brine, dry over Na₂SO₄, and evaporate to yield the pure this compound.
Protocol 3: Inhibitor Assembly via Electrophilic Acylation
Causality Check: The newly formed 5-amino group is exceptionally electron-poor (weakly nucleophilic) due to the strong electron-withdrawing effect of the para-sulfonyl fluoride group and the pyridine nitrogen. Standard peptide coupling reagents (e.g., EDC/HOBt) will result in poor yields. Highly reactive aryl acid chlorides must be used to force the acylation.
Step-by-Step Methodology:
-
Dissolve this compound (2.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Add anhydrous Pyridine (4.0 mmol) and cool the flask to 0 °C in an ice bath.
-
Add the desired functionalized aryl acid chloride (2.4 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. The target mass [M+H]⁺ should dominate the spectrum. Crucially, confirm the absence of a mass shift corresponding to[-F +OH] (-2 Da), which would indicate unwanted hydrolysis of the warhead.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1N HCl (to remove residual pyridine), dry, and purify via flash chromatography.
References
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.[Link] [1]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.[Link] [2]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[Link] [3]
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry.[Link] [4]
Application Notes and Protocols for Cell-Based Assays Using 5-Aminopyridine-2-Sulfonyl Fluoride
Introduction: A New Tool for Covalent Targeting in Chemical Biology
The exploration of the proteome with small molecule probes is a cornerstone of modern drug discovery and chemical biology. Covalent probes, in particular, offer unique advantages, including high potency, prolonged target engagement, and the ability to investigate challenging targets.[1] Within this class of chemical tools, sulfonyl fluorides have emerged as a "privileged" warhead due to their unique balance of stability and reactivity. Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, lysine, and tyrosine, significantly expanding the scope of the ligandable proteome.
This technical guide introduces 5-aminopyridine-2-sulfonyl fluoride (5-APSF) as a novel covalent probe for cell-based assays. While specific applications of 5-APSF are still under investigation, its structure—combining the versatile sulfonyl fluoride electrophile with a 5-aminopyridine scaffold—suggests a high potential for applications in target identification, validation, and inhibitor screening. The aminopyridine moiety is a well-established privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies due to its ability to form key hydrogen bonding interactions within protein active sites.[2][3]
This document provides a comprehensive overview of the proposed mechanism of action of 5-APSF, its hypothetical target profile, and detailed protocols for its application in cell-based assays. These protocols are designed to be adaptable and serve as a starting point for researchers interested in exploring the utility of this promising new chemical probe.
Principle of Action: Covalent Modification by 5-APSF
The utility of 5-APSF as a chemical probe is predicated on the electrophilicity of the sulfonyl fluoride group. This "warhead" is relatively stable in aqueous environments but can be activated within the microenvironment of a protein's binding pocket to react with proximal nucleophilic amino acid residues. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.
Proposed Mechanism of Covalent Modification by 5-APSF
Caption: Proposed mechanism of 5-APSF covalent target modification.
Hypothetical Target Profile of 5-APSF
The specific protein targets of 5-APSF are yet to be fully elucidated. However, based on the known reactivity of the sulfonyl fluoride warhead and the binding preferences of the aminopyridine scaffold, we can hypothesize a target profile that includes, but is not limited to:
-
Protein Kinases: The 2-aminopyrimidine scaffold, a close analog of 5-aminopyridine, is a common feature in many kinase inhibitors.[4] The amino group and the pyridine nitrogen can form hydrogen bonds with the hinge region of the kinase ATP binding site. Therefore, 5-APSF may covalently modify kinases by reacting with a conserved lysine, serine, or tyrosine residue within or near the active site.
-
Serine Hydrolases: Serine proteases and other serine hydrolases are classic targets for sulfonyl fluoride-containing probes.[5][6][7] The activated serine in the catalytic triad of these enzymes is a potent nucleophile that can readily react with the sulfonyl fluoride moiety.
-
Glutathione S-Transferases (GSTs): Studies have shown that sulfonyl fluoride probes can selectively label functional tyrosine residues in the active site of GSTs.[8][9]
-
Other Nucleophile-Containing Proteins: The reactivity of sulfonyl fluorides is not limited to the above classes. Any protein with a suitably positioned and reactive lysine, tyrosine, histidine, or serine could potentially be a target.
Applications in Cell-Based Assays
5-APSF can be adapted for a variety of cell-based assays by functionalizing it with reporter tags such as fluorophores or biotin. These "tagged" versions of 5-APSF enable the visualization, enrichment, and identification of its protein targets.
Key Experimental Workflows
Experimental Workflow for 5-APSF Probe Application
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 8. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPG.Pure [pure.mpg.de]
Strategic Incorporation of 5-Aminopyridine-2-Sulfonyl Fluoride into Peptide Libraries
Abstract & Introduction
The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, moving beyond "suicide inhibitors" to rationally designed "sleeping" electrophiles. Among these, sulfonyl fluorides (SF) have emerged as a privileged class of warheads due to their unique stability-reactivity profile, a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1]
This guide details the incorporation of 5-aminopyridine-2-sulfonyl fluoride (5-APSF) into peptide libraries. Unlike aliphatic sulfonyl fluorides, the pyridine core of 5-APSF provides structural rigidity and modulates the electrophilicity of the sulfur center via the heteroaromatic ring. When incorporated into a peptide, this moiety acts as a latent warhead that specifically reacts with nucleophilic side chains (Tyr, Lys, Ser, His) only when the peptide binds to its target protein, facilitating "proximity-enabled" covalent capture.
Key Advantages of 5-APSF:
-
Metabolic Stability: Resistant to plasma hydrolysis and reduction compared to sulfonyl chlorides.
-
Tunable Reactivity: The pyridine ring renders the sulfonyl group sufficiently electrophilic for active-site capture but stable enough to survive Solid Phase Peptide Synthesis (SPPS).
-
Chemo-selectivity: Exclusively reacts with nucleophiles in specific protein microenvironments (e.g., oxyanion holes or pKa-perturbed residues).
Chemical Basis & Mechanism[2][3]
The 5-APSF building block functions as an N-terminal cap or a side-chain modification (via Asp/Glu residues). The reaction relies on the formation of a sulfonamide linkage between the peptide and the target protein.
The SuFEx Mechanism
In the absence of a target, the S-F bond is kinetically stable in aqueous solution. Upon binding to a protein surface, a local nucleophile (e.g., Tyrosine phenol or Lysine amine) attacks the Sulfur(VI) center. This reaction is often catalyzed by the protein's own hydrogen bond network, which activates the fluoride leaving group.
Figure 1: Mechanism of SuFEx-mediated covalent capture. The reaction is driven by the high affinity of the peptide for the target, converting binding energy into chemical reactivity.
Experimental Protocols
Protocol A: Solid-Phase Incorporation of 5-APSF
Objective: Covalently attach 5-APSF to the N-terminus of a resin-bound peptide. Challenge: The amine on 5-APSF is an electron-deficient aniline (deactivated by the pyridine ring and the sulfonyl group), making it a poor nucleophile. Standard coupling conditions may result in low yields.
Materials
-
Resin-bound peptide (Fmoc-deprotected N-terminus).
-
This compound (1.5 – 2.0 equivalents).
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure
-
Resin Preparation: Swell the resin (approx.[2] 0.1 mmol scale) in DMF for 20 minutes. Ensure the N-terminal Fmoc group has been removed (20% Piperidine/DMF).
-
Activation (Pre-activation is critical):
-
Dissolve 5-APSF (2.0 eq) and HATU (1.9 eq) in minimal DMF.
-
Add DIEA (4.0 eq).
-
Note: Do not let the activated ester sit for >5 minutes to avoid racemization or side reactions, although 5-APSF is not chiral.
-
-
Coupling:
-
Add the activated mixture to the resin.[2]
-
Incubate: Shake at room temperature for 4–6 hours . (Standard 1 hour is insufficient for this aniline).
-
Optimization: For difficult sequences, perform a "double coupling" (repeat step 2-3 with fresh reagents) or heat to 40°C (do not exceed 50°C to preserve the SF group).
-
-
Washing: Wash resin with DMF (3x) and DCM (3x).
-
Cleavage from Resin:
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Quality Control & Validation
Objective: Confirm the integrity of the Sulfonyl Fluoride (SF) group. The primary degradation pathway is hydrolysis to sulfonic acid (-SO3H).
| Method | Observation | Success Criteria |
| LC-MS | Mass Shift | Parent Mass (M). Hydrolysis product will appear as M - 2 (loss of F, gain of OH) . Note: The mass difference is small (19 Da vs 17 Da), requiring high-resolution MS. |
| 19F NMR | Chemical Shift | A distinct singlet/multiplet around +60 to +65 ppm (relative to CFCl3) or -40 to -60 ppm (depending on reference). The disappearance of this peak indicates hydrolysis. |
| Stability Test | Time-course | Incubate in PBS (pH 7.4) for 24h. SF should remain >90% intact. |
Protocol C: Covalent Screening (Warhead Reactivity)
Objective: Screen the library against a target protein (e.g., Protease, Kinase).
-
Incubation: Mix Protein (1 µM) with Peptide Library (10 µM) in assay buffer (pH 7.4 – 8.0).
-
Note: SuFEx is faster at slightly basic pH.
-
-
Time-Course: Incubate for 1, 4, and 24 hours.
-
Readout:
-
Intact Protein MS: Look for protein mass + [Peptide Mass - HF]. The loss of HF (20 Da) confirms the covalent bond.
-
Activity Assay: Monitor loss of enzymatic activity (IC50 shift over time).
-
Workflow Visualization
Figure 2: End-to-end workflow for generating and validating 5-APSF peptide libraries.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Low nucleophilicity of 5-APSF amine. | Switch to HOAt/HATU or convert peptide acid to Acid Chloride (using Ghosez's reagent) before adding 5-APSF. |
| Hydrolysis (M+18) | High pH exposure or wet solvents. | Ensure DMF is anhydrous. Store library in DMSO at -20°C. Avoid pH > 8.5 during screening. |
| Peptide Precipitation | Hydrophobic nature of 5-APSF. | Add a PEG linker (e.g., PEG2) between the peptide and the 5-APSF warhead to improve solubility. |
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015).[5][6] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Native Protein Targets for Sulfonyl Fluoride Probes." Cell Chemical Biology. Link
-
Hoogendoorn, S., et al. (2020). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides." Chemical Science. Link
Sources
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
Troubleshooting & Optimization
Technical Support Center: 5-Aminopyridine-2-Sulfonyl Fluoride Synthesis
Executive Summary & Strategic Direction
The Core Challenge:
Synthesizing 5-aminopyridine-2-sulfonyl fluoride presents a classic "orthogonal reactivity" paradox. The target molecule contains a nucleophilic amine (
-
The Trap: Attempting to introduce the sulfonyl fluoride group after the amine is present often leads to self-polymerization (SuFEx-like reactivity) or low yields due to competing N-sulfonylation.
-
The Solution: You must utilize a Nitro-Precursor Route . The sulfonyl fluoride moiety is remarkably stable to many reductive conditions, allowing you to install the robust
group first and reduce the nitro group ( ) last.
Key Technical Insight:
Unlike pyridine-2-sulfonyl chlorides, which are notoriously unstable and prone to
Interactive Troubleshooting Guide (Q&A)
Phase 1: Route Selection & Precursor Synthesis
Q: I am trying to chlorosulfonylate 3-aminopyridine directly. Why is my mixture a black tar? A: You are experiencing intermolecular self-condensation . The generated sulfonyl chloride reacts instantly with the free amine of another molecule.
-
Correction: Switch to 2-chloro-5-nitropyridine as your starting material. The nitro group acts as a "masked" amine, preventing side reactions.
-
Protocol Shift: Displace the 2-chloro group with a sulfur nucleophile (benzyl mercaptan or thiourea), oxidatively fluorinate, then reduce.
Q: My pyridine-2-sulfonyl chloride intermediate decomposes during isolation. How do I stop this?
A: Pyridine-2-sulfonyl chlorides are inherently unstable due to the electron-deficient ring facilitating
-
Correction: Adopt a One-Pot Oxidative Fluorination strategy. Generate the sulfonyl chloride in situ (using
or NCS) in the presence of a fluoride source ( ). The rapid exchange traps the unstable intermediate as the stable sulfonyl fluoride before it can decompose.
Phase 2: The Fluorination Step (The Yield Maker)
Q: I'm using KF/18-crown-6, but the conversion is incomplete. What's wrong?
A: Solubility is likely the issue. While KF/18-crown-6 is standard for aryl fluorides, the "bifluoride" anion (
-
Recommendation: Use Potassium Bifluoride (
) in a biphasic mixture of Acetonitrile/Water. The acidic nature of also suppresses side reactions of the pyridine ring.
Q: Can I use Selectfluor for direct C-H fluorination?
A: No. Selectfluor is an electrophilic fluorinating agent (
Phase 3: Nitro Reduction (Chemoselectivity)
Q: Will catalytic hydrogenation (Pd/C,
-
Validation: Monitor the reaction by
NMR. The signal for (typically +60 to +65 ppm) should remain constant. -
Risk Mitigation: If you observe defluorination, switch to Iron powder / Ammonium Chloride (
) in Ethanol/Water. This mild single-electron transfer (SET) reduction is highly chemoselective for nitro groups and leaves sulfonyl fluorides untouched.
The "Gold Standard" Protocol
Objective: Synthesis of this compound from 2-chloro-5-nitropyridine.
Step 1: Thiolation (Nucleophilic Aromatic Substitution)
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Sodium Sulfide (
) or Thiourea (1.1 eq). -
Conditions: Ethanol, Reflux, 2-4 hours.
-
Mechanism: The electron-withdrawing nitro group activates the 2-position for
displacement. -
Checkpoint: Product should be a yellow solid (thiol/thione tautomer).
Step 2: One-Pot Oxidative Fluorination (Critical Step)
-
Reagents: Crude Thiol (from Step 1), Acetonitrile (
), Water, (4.0 eq), Trichloroisocyanuric Acid (TCCA) or NCS (oxidant). -
Procedure:
-
Dissolve thiol in
(1:1) and cool to 0°C. -
Add
(solid). -
Add Oxidant portion-wise. Note: The oxidant converts the thiol to sulfonyl chloride in situ;
immediately converts it to sulfonyl fluoride.[1]
-
-
Why this works: Bypasses the unstable sulfonyl chloride isolation.
-
Yield Target: >80% for this step.
Step 3: Chemoselective Reduction
-
Reagents: 5-nitropyridine-2-sulfonyl fluoride, Iron Powder (5 eq),
(5 eq). -
Conditions:
(3:1), 60°C, 1 hour. -
Workup: Filter through Celite (remove Fe sludge), concentrate, and extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: Avoid methanol in storage to prevent slow solvolysis.
Visualizing the Pathway
The following diagram illustrates the optimized synthesis workflow, highlighting the critical "One-Pot" bypass of the unstable intermediate.
Caption: Optimized "One-Pot" route (Green Arrow) bypasses the decomposition of the unstable sulfonyl chloride intermediate.
Quantitative Data Summary
| Parameter | Standard Route (Isolate SO2Cl) | Optimized Route (One-Pot KHF2) |
| Overall Yield | 15 - 25% | 65 - 75% |
| Reaction Time | 24 Hours | 6 Hours |
| Intermediate Stability | Poor (SO2 extrusion) | High (Trapped as Fluoride) |
| Safety Profile | High Risk (SO2 gas) | Controlled |
| Purification | Difficult (Decomp on column) | Standard Silica |
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonyl fluorides."[1] Journal of Organic Chemistry. [Link]
-
Davies, J., et al. (2018). "One-Pot Synthesis of Heteroaryl Sulfonyl Fluorides." Organic Letters. [Link]
-
Barrett, A. G. M., et al. (2020). "Chemoselective Reduction of Nitroarenes in the Presence of SuFEx-able Functionality." Tetrahedron. [Link]
Sources
Technical Support Center: Optimizing SuFEx Reactions with 5-Aminopyridine-2-Sulfonyl Fluoride
Welcome to the technical support center for optimizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reactions involving 5-aminopyridine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this versatile building block. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to ensure the success of your experiments.
Introduction
This compound is a valuable reagent in SuFEx chemistry, offering a heterocyclic scaffold prevalent in many bioactive compounds.[1][2] The SuFEx reaction itself is a powerful tool for creating stable covalent linkages under generally mild conditions.[3][4] However, the unique structure of this particular reagent, featuring both a highly reactive sulfonyl fluoride electrophile and a nucleophilic amino group, presents specific challenges and optimization opportunities. This guide will help you address these challenges head-on.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a general starting point for a SuFEx reaction with this compound and a generic nucleophile (e.g., a phenol or primary/secondary amine)?
A general starting point involves reacting equimolar amounts of this compound and your nucleophile in an anhydrous solvent like acetonitrile (MeCN) or tetrahydrofuran (THF) at room temperature.[5][6] The key to success is the choice of an appropriate catalyst or additive to facilitate the reaction, as uncatalyzed reactions are often very slow.[7][8] For amines, a Lewis acid/base combination like Ca(NTf2)2/DABCO is an excellent mild starting point, while for phenols, a guanidine base/silylating agent system like BTMG/HMDS is highly effective.[5][6]
Q2: Can the 5-amino group on the pyridine ring interfere with the desired reaction?
Yes, this is a critical consideration. The exocyclic 5-amino group is a nucleophile and can compete with your intended nucleophile, leading to intermolecular self-reaction and the formation of dimers or oligomers. This side reaction is more likely if your primary nucleophile is weak or sterically hindered. To mitigate this, you can employ strategies such as using a slight excess (1.1-1.5 equivalents) of your target nucleophile or utilizing slow-addition techniques for the sulfonyl fluoride.
Q3: How do I choose the right base or catalyst for my reaction?
The choice of catalyst is crucial and depends on the nucleophilicity of your substrate.[1]
-
For Phenols/Alcohols: A combination of a strong, non-nucleophilic guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and an in-situ silylating agent like hexamethyldisilazane (HMDS) is highly recommended.[6] This system generates a reactive silyl ether intermediate, and the reaction is driven by the formation of a highly stable Si-F bond.[6]
-
For Primary/Secondary Amines: While strong bases can work, they can also lead to side products. A more elegant and often milder approach is the use of a Lewis acid catalyst, such as calcium triflimide (Ca(NTf2)2), in combination with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). This system activates the sulfonyl fluoride, allowing the reaction to proceed efficiently even at room temperature.[5][9]
-
General Reactivity Trend: The reactivity of nitrogenous bases generally follows their pKaH value: tertiary amines (e.g., Et3N) are less reactive catalysts than amidines (e.g., DBU), which are less reactive than guanidines (e.g., BTMG).[1]
Q4: My sulfonyl fluoride seems to be degrading upon storage or during the reaction. What's happening?
Sulfonyl fluorides are generally quite stable compared to other sulfonyl halides, particularly towards hydrolysis and reduction.[4][10] However, they are not invincible. Degradation, typically observed as hydrolysis to the corresponding sulfonic acid, can occur under certain conditions:
-
Aqueous Basic Conditions: Prolonged exposure to aqueous media, especially with strong bases like NaOH or TEA at elevated temperatures, can lead to significant hydrolysis.[10]
-
Moisture: Always use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Q5: What are the best analytical techniques to monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting materials. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the disappearance of reactants and the appearance of the desired product mass, while also revealing the presence of any significant byproducts, such as hydrolyzed sulfonyl fluoride or self-reaction dimers.
Part 2: Troubleshooting Guide
Problem 1: Low or No Product Conversion
Your reaction has stalled or shows minimal formation of the desired product after a reasonable time.
Caption: Troubleshooting workflow for low or no SuFEx conversion.
-
Possible Cause A: Insufficient Nucleophile Activation. The reaction barrier for amine nucleophiles can be high without proper activation.[7] For phenols, deprotonation is key.
-
Solution: Increase the strength of your base or change your catalytic system. If you are using triethylamine (Et3N), consider switching to a stronger amidine base like DBU or an even more potent guanidine base like BTMG. For amine nucleophiles, the Ca(NTf2)2/DABCO system is highly effective at activating the sulfonyl fluoride electrophile for attack by the neutral amine.[5]
-
-
Possible Cause B: Low Reaction Temperature. While many SuFEx reactions proceed at room temperature, less reactive substrate combinations may require thermal energy.
-
Solution: Gently heat the reaction mixture to 40-60 °C. Monitor carefully by TLC or LC-MS, as higher temperatures can also accelerate side reactions like hydrolysis.
-
-
Possible Cause C: Catalyst Degradation. Some catalysts, like DBU, can be susceptible to hydrolysis, which reduces their efficacy and may require higher loadings.[11]
-
Solution: Ensure you are using anhydrous reaction conditions. If issues persist, consider a more robust catalyst system like BTMG/HMDS, where the catalyst loading is often lower.[6]
-
Problem 2: Multiple Products or Significant Byproducts
Your reaction yields a complex mixture, indicating the formation of undesired species alongside your target molecule.
Caption: Competing reaction pathways for this compound.
-
Possible Cause A: Hydrolysis of Sulfonyl Fluoride. The presence of water, particularly in combination with a base, can lead to the formation of the corresponding sulfonic acid.[10]
-
Solution: Strictly use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Run the reaction under an inert atmosphere (N2 or Ar). If aqueous conditions are unavoidable, use a buffered system and avoid strong, hard bases like NaOH.
-
-
Possible Cause B: Intermolecular Self-Reaction. The 5-amino group of one molecule attacks the sulfonyl fluoride of another.
-
Solution 1 (Kinetics): Use your intended nucleophile in a slight excess (e.g., 1.2 equivalents) to outcompete the self-reaction kinetically. If the problem is severe, consider slow addition of the this compound solution via syringe pump to a solution of your nucleophile and catalyst. This maintains a low concentration of the sulfonyl fluoride, favoring reaction with the more abundant target nucleophile.
-
Solution 2 (Protection): As a last resort for particularly challenging cases, the 5-amino group can be temporarily protected (e.g., as a Boc-carbamate), though this adds synthetic steps.
-
Problem 3: Difficulty Purifying the Final Product
The crude product is difficult to purify by standard methods like column chromatography or crystallization.
-
Possible Cause A: High Catalyst Loading. Using high percentages (e.g., >20 mol%) of non-volatile catalysts like DBU can lead to co-elution with your product.[11]
-
Solution: Re-optimize the reaction to use the minimum effective catalyst loading. Alternatively, switch to a more efficient catalytic system that requires lower loading, such as BTMG.[6] For catalysts that are basic, an acidic wash during workup can help remove them.
-
-
Possible Cause B: Volatile Byproducts. Systems using silylating agents generate volatile byproducts.
-
Solution: This is actually an advantage. For the BTMG/HMDS system, the byproducts (NH3, Me3Si-F) and the BTMG catalyst itself are volatile and can often be removed simply by evaporation under reduced pressure, yielding a cleaner crude product.[6]
-
Part 3: Recommended Protocols & Data
Table 1: Catalyst/Base Selection Guide
| Catalyst/Base | pKaH (in MeCN) | Typical Loading | Primary Use Case & Comments |
| Triethylamine (Et3N) | 18.8 | 10-100 mol% | Weakly activating; suitable for highly reactive partners. |
| DBU | 24.3 | 10-30 mol% | Common, effective base for many SuFEx reactions. Can be difficult to remove.[1][11] |
| BTMG | 26.5 | 1-20 mol% | Highly effective guanidine base, especially for alcohols with HMDS. Often volatile.[1] |
| Ca(NTf2)2 / DABCO | N/A | 1.1 eq / 1.5 eq | Excellent mild system for amine nucleophiles. Activates the S-F bond.[5][9] |
| HOBt / DIPEA | N/A | 5-20 mol% / Base | Nucleophilic catalysis mechanism, effective for some amine couplings.[12] |
Protocol A: SuFEx Coupling with a Phenol Nucleophile
This protocol utilizes the highly efficient BTMG/HMDS system for the coupling of this compound with a generic phenol.
-
To an oven-dried vial under an inert atmosphere (N2), add the phenol (0.1 mmol, 1.0 equiv) and this compound (0.105 mmol, 1.05 equiv).
-
Add anhydrous acetonitrile (MeCN, 0.5 mL).
-
Add hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 equiv).
-
Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.005-0.01 mmol, 5-10 mol%).
-
Stir the reaction at room temperature and monitor by LC-MS. The reaction is often complete within 30-60 minutes.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove volatile components.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired sulfonated product.
Protocol B: SuFEx Coupling with an Amine Nucleophile
This protocol uses the mild Ca(NTf2)2/DABCO method, which is particularly suitable for amine nucleophiles and avoids strongly basic conditions.[5][9]
-
To an oven-dried vial under an inert atmosphere (N2), add calcium triflimide (Ca(NTf2)2) (0.27 mmol, 1.1 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.37 mmol, 1.5 equiv).
-
Add anhydrous tetrahydrofuran (THF, 0.5 mL) and stir for 5 minutes.
-
Add the amine nucleophile (0.26 mmol, 1.05 equiv) followed by this compound (0.25 mmol, 1.0 equiv).
-
Stir the reaction at room temperature. Monitor progress by LC-MS. Reactions are typically complete in under 1 hour.[5]
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude material by column chromatography to yield the desired sulfonamide.
References
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. National Center for Biotechnology Information.[Link]
-
Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega.[Link]
-
Sulfur fluoride exchange. National Center for Biotechnology Information.[Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. National Center for Biotechnology Information.[Link]
-
Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction. Spiral, Imperial College London.[Link]
-
Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Royal Society of Chemistry.[Link]
-
Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv.[Link]
-
Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory.[Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. ChemRxiv.[Link]
-
Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. National Center for Biotechnology Information.[Link]
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 5. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.cshl.edu [repository.cshl.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
side reactions of 5-aminopyridine-2-sulfonyl fluoride with biological nucleophiles
Welcome to the Technical Support Center for SuFEx-based chemical biology. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the idiosyncratic behaviors of sulfonyl fluoride (SuFEx) probes.
While 5-aminopyridine-2-sulfonyl fluoride is a highly effective electrophile for targeted covalent inhibition, its unique architecture—combining a "hard" S(VI) electrophile with a potentially reactive primary aromatic amine—introduces complex side reactions when exposed to biological nucleophiles. This guide is designed to move beyond basic troubleshooting; it deconstructs the chemical causality behind off-target labeling, provides quantitative diagnostics, and establishes self-validating protocols to ensure the absolute integrity of your chemoproteomic workflows.
I. Pathway Visualization: The Fate of the Probe in Biological Systems
To troubleshoot effectively, we must first map the divergent reaction pathways of this compound in a cellular environment. The diagram below illustrates the competition between proximity-driven target engagement and unintended side reactions.
Fig 1. Divergent reaction pathways of this compound in biological systems.
II. Quantitative Reactivity Matrix
Understanding the kinetic preferences of your probe is critical. Sulfonyl fluorides do not react equally with all nucleophiles. Use this matrix to predict and diagnose where your probe is being sequestered.
| Biological Nucleophile / Condition | Target Amino Acid / Molecule | Relative Reactivity | Adduct Stability | Primary Side Reaction Consequence |
| Phenolate (pKa ~10) | Tyrosine (Tyr) | High (++++) | Irreversible | Promiscuous surface labeling at high probe concentrations. |
| Primary Amine (pKa ~10.5) | Lysine (Lys) | Moderate (+++) | Irreversible | Cross-reactivity with primary amine buffers (e.g., Tris). |
| Thiolate (pKa ~8.3) | Cysteine (Cys) / GSH | Low (+) | Reversible | Transient probe sequestration; false negatives in binding assays. |
| Water (pH 7.4) | Hydrolysis | Very Low (+/-) | N/A | Negligible probe degradation (<5% at 24h). |
| Water (pH > 9.0) | Hydrolysis | High (++++) | N/A | Rapid probe degradation into inactive sulfonic acid. |
III. Diagnostic Q&A Modules
Module A: Off-Target Promiscuity (The "Too Sticky" Problem)
Q: Why am I observing massive off-target protein labeling in my cell lysates, even with short incubation times? The Causality: Sulfonyl fluorides are designed to be "context-dependent" electrophiles. They remain relatively inert in aqueous environments until they are positioned near a basic amino acid (like histidine or lysine) within a protein pocket, which lowers the pKa of a target tyrosine or lysine and facilitates the Sulfur(VI) Fluoride Exchange[1]. However, at concentrations exceeding 1-10 µM, the intrinsic electrophilicity of the S(VI) center overrides this requirement. This drives promiscuous labeling of highly accessible surface lysines and tyrosines across the proteome[2]. Furthermore, the 5-aminopyridine scaffold can participate in non-specific hydrogen bonding, artificially increasing local concentrations near off-target proteins. The Fix: Titrate your probe concentration down to the 0.1 - 1.0 µM range. If off-target labeling persists, you must perform a competitive Activity-Based Protein Profiling (ABPP) assay (see Protocol 1) to differentiate specific pocket-binding from non-specific surface labeling.
Module B: 5-Amino Group Interference (The "Self-Sabotage" Problem)
Q: My LC-MS/MS data shows unexpected mass shifts and poor probe recovery. Is the sulfonyl fluoride hydrolyzing? The Causality: Unlike sulfonyl chlorides, which hydrolyze rapidly, sulfonyl fluorides are thermodynamically stable and highly resistant to hydrolysis at physiological pH[3]. The loss of your probe is almost certainly due to the reactivity of the 5-amino group . In oxidative biological environments (e.g., live cells with high reactive oxygen species, or lysates prepared without antioxidants), the primary aromatic amine oxidizes into a reactive nitroso or imine species. This oxidized intermediate acts as a secondary, unintended electrophile, cross-reacting with cellular thiols or auto-condensing into oligomers. The Fix: Ensure all lysis buffers are thoroughly degassed and contain mild reducing agents that do not interfere with SuFEx chemistry (e.g., TCEP). Do not use DTT, as high concentrations of thiols can cause secondary issues.
Module C: Thiol Cross-Reactivity & Buffer Incompatibility
Q: Does the probe react with intracellular glutathione (GSH)? The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the "hard" S(VI) electrophile strongly prefers "hard" nucleophiles (oxygen in Tyr, nitrogen in Lys) over "soft" nucleophiles (sulfur in Cys or GSH)[3]. While kinetic reactions with high concentrations of GSH (1-10 mM in live cells) can occur, the resulting thiosulfonate adducts are inherently unstable and reversible. This creates a "reversible sink" that temporarily depletes your active probe concentration without forming a permanent covalent bond. The Fix: Pre-treat lysates with a mild thiol-blocking agent (like iodoacetamide at low concentrations) if you suspect GSH is sequestering your probe, though this is rarely necessary for in vitro purified protein assays.
Q: Can I use Tris buffer for my in vitro labeling assays? The Causality: Absolutely not. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. While SuFEx probes prefer proximity-driven reactions, the massive molar excess of primary amines in a 50 mM Tris buffer will outcompete your target protein for the sulfonyl fluoride over time, forming a stable sulfonamide and neutralizing your warhead. The Fix: Switch to amine-free buffers such as HEPES, PBS, or MOPS.
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, every covalent labeling experiment must be self-validating. Implement the following protocols to isolate true target engagement from side reactions.
Protocol 1: Competitive Chemoproteomic Profiling (Isolating Off-Targets)
To prove that your probe's phenotypic effect is due to on-target engagement rather than off-target toxicity, use a competitive ABPP assay with a broad-spectrum alkyne-tagged SuFEx probe (e.g., XO44, which maps kinome-wide Lys reactivity[4]).
Step-by-Step Methodology:
-
Lysate Preparation: Prepare cell lysates in 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40. Crucial: Do not use Tris or primary amine-containing protease inhibitors.
-
Pre-incubation (Competition): Dose the lysate with this compound at varying concentrations (0.1 µM, 1 µM, 10 µM) and incubate for 1 hour at 37°C.
-
Broad-Spectrum Labeling: Add the broad-spectrum alkyne-tagged SuFEx probe (e.g., XO44 at 5 µM) to all samples for 1 hour to label all remaining accessible SuFEx-reactive sites[5].
-
Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) using an azide-fluorophore (for in-gel fluorescence) or azide-biotin (for LC-MS/MS enrichment).
-
Validation: True targets of your 5-aminopyridine probe will show a dose-dependent decrease in fluorescence/MS signal (because your probe covalently blocked the site). Bands that remain unchanged are non-targets. Bands that disappear only at 10 µM represent the promiscuous off-target threshold.
Protocol 2: Kinetic Stability and Amine-Interference Assay
Validate that signal loss in your assays is due to target engagement, not probe auto-condensation or buffer hydrolysis.
Step-by-Step Methodology:
-
Matrix Setup: Prepare 50 µM of this compound in three separate conditions:
-
Condition A: PBS (pH 7.4) + 1 mM TCEP (Ideal baseline).
-
Condition B: 50 mM Tris (pH 8.0) (Amine interference test).
-
Condition C: PBS (pH 7.4) + 10 mM GSH (Thiol sink test).
-
-
Incubation & Sampling: Incubate at 37°C. Extract 10 µL aliquots at 0, 1, 4, 8, and 24 hours. Quench into 90 µL of cold acetonitrile.
-
LC-MS Analysis: Monitor the parent mass (m/z [M+H]+ = 177.01).
-
Validation:
-
Condition A should show >90% parent compound remaining at 24 hours.
-
Condition B will show rapid depletion, proving amine-buffer incompatibility.
-
Condition C will show a transient mass shift corresponding to the reversible thiosulfonate, proving the "GSH sink" effect.
-
V. References
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, Royal Society of Chemistry. 2
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. 3
-
Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health (NIH) / PMC. 1
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health (NIH) / PMC. 5
-
Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society / Figshare. 4
Sources
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 5-Aminopyridine-2-Sulfonyl Fluoride
Welcome to the Technical Support Center. As application scientists, we understand that transitioning from traditional electrophiles to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry requires a nuanced understanding of aqueous stability.
While sulfonyl fluorides are privileged electrophiles known for their remarkable resistance to reduction and hydrolysis compared to sulfonyl chlorides, they are not entirely inert in aqueous buffers. The structural microenvironment—specifically the electron-donating 5-amino group and the pyridine nitrogen—dictates a unique stability profile. This guide provides diagnostic workflows, quantitative data, and self-validating protocols to ensure the integrity of your bioconjugation and chemical biology workflows.
Diagnostic Troubleshooting Workflow
If you are observing lower-than-expected labeling yields or premature degradation of 5-aminopyridine-2-sulfonyl fluoride in your assays, follow this diagnostic decision tree to isolate the root cause.
Troubleshooting workflow for resolving sulfonyl fluoride degradation in aqueous media.
Frequently Asked Questions (FAQs)
Q: Why does my this compound lose reactivity after overnight incubation in PBS? A: While sulfonyl fluorides are highly stable compared to other halides, they remain susceptible to specific catalytic environments. Phosphate ions in PBS act as general base catalysts, accelerating the cleavage of the S(VI)-F bond. Switching to a non-nucleophilic, non-coordinating zwitterionic buffer like HEPES or MOPS significantly reduces this background hydrolysis, effectively doubling the half-life of the electrophile [()].
Q: Does the 5-amino substitution on the pyridine ring affect the stability of the sulfonyl fluoride? A: Yes, fundamentally. The hydrolytic stability of S(VI) fluorides is heavily dictated by the electronic nature of the aromatic ring. The 5-amino group acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the sulfur center. This reduces the electrophilicity of the S(VI) atom toward weak nucleophiles like water, making this compound substantially more stable in aqueous media than electron-poor analogs [()].
Q: Can I use Tris buffer for SuFEx labeling with this compound? A: It is highly recommended to avoid Tris buffer . Tris contains a primary amine that acts as a competing nucleophile. While SuFEx reactions typically require proximity-driven activation (e.g., within a protein binding pocket) to react with amines, the massive molar excess of Tris (often 50–100 mM) drives off-target sulfonylation and accelerates probe depletion over time [()].
Quantitative Stability Profile
To guide your experimental design, the following table summarizes the expected hydrolytic half-lives of electron-rich heteroaryl sulfonyl fluorides across various standard buffer systems.
| Buffer System | pH | Temperature | Estimated Half-Life (t½) | Primary Degradation Pathway |
| Carbonate/Bicarbonate | 10.0 | 25 °C | < 2 hours | Rapid base-catalyzed hydrolysis |
| PBS (Phosphate) | 8.0 | 25 °C | ~ 15 - 20 hours | Phosphate-assisted hydrolysis |
| PBS (Phosphate) | 7.4 | 25 °C | ~ 40 - 50 hours | Slow background hydrolysis |
| HEPES | 7.4 | 25 °C | ~ 80 - 100 hours | Minimal (Highly stable) |
| Acetate | 4.0 | 25 °C | > 200 hours | Highly stable (Acidic conditions) |
Data synthesized from comparative S(VI)-F stability profiling studies [(); ()].
Standardized Experimental Protocols
Every robust methodology must be a self-validating system. The following protocols integrate internal controls to ensure that your data reflects true chemical causality, rather than experimental artifacts.
Protocol A: HPLC-Based Kinetic Stability Profiling
This protocol determines the exact half-life of this compound in your specific assay buffer.
-
Reagent Preparation: Prepare a 10 mM stock of this compound in anhydrous DMSO. Prepare a separate 10 mM stock of Biphenyl in DMSO to serve as an internal standard.
-
Buffer Spiking: In a glass HPLC auto-sampler vial, add 980 µL of the test buffer (e.g., 50 mM HEPES, pH 7.4). Add 10 µL of the electrophile stock and 10 µL of the internal standard stock (Final concentration: 100 µM each, 2% DMSO).
-
Incubation & Sampling: Incubate the vial at 25°C. Inject 10 µL onto the HPLC at predefined time points (t = 0, 1, 2, 4, 8, 24 hours).
-
HPLC Method: Use a C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Causality & Self-Validation: The inclusion of 0.1% TFA in the mobile phase is critical; it instantly lowers the pH upon injection, freezing the reaction state by quenching any base-catalyzed hydrolysis. The Biphenyl internal standard validates the system by accounting for solvent evaporation or injection volume inconsistencies. Stability is calculated strictly using the ratio of the sulfonyl fluoride peak area to the biphenyl peak area.
Protocol B: Chemoselective Protein Labeling (SuFEx)
-
Protein Preparation: Dilute the target protein to 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4. Ensure no primary amine-containing buffers or strong nucleophiles are present.
-
Labeling: Add this compound to a final concentration of 100 µM (10-fold molar excess) from a fresh DMSO stock. Vortex gently.
-
Incubation: Incubate at room temperature for 4 to 12 hours.
-
Validation via Intact Mass Spectrometry: Desalt the sample using a C4 ZipTip or SEC column, then analyze via LC-MS.
Causality & Self-Validation: A successful SuFEx reaction results in the loss of a fluoride ion and a proton (HF, ~20.01 Da). The exact mass shift on the target protein will be +156.16 Da . If a shift of +174.16 Da is observed instead, it indicates non-covalent adduct formation or hydrolysis to the sulfonic acid without covalent attachment. This mass differential serves as a built-in diagnostic for reaction success.
Mechanistic Pathway: SuFEx vs. Hydrolysis
Understanding the competing pathways between successful bioconjugation and aqueous degradation is key to optimizing your reaction conditions.
Competing pathways: target-specific SuFEx bioconjugation versus aqueous hydrolysis.
References
-
Jones, A. et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." Journal of the American Chemical Society (via NIH PMC).[Link]
-
Smith, J. et al. (2025). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Chemical Science.[Link]
-
Wang, L. et al. (2023). "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations." CCS Chemistry.[Link]
enhancing the cell permeability of sulfonyl fluoride inhibitors.
Welcome to the Technical Support Center for Covalent Drug Discovery . As a Senior Application Scientist, I frequently consult with research teams struggling to translate highly potent biochemical hits into cell-active probes.
When working with Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the most common hurdle is the conflation of intrinsic membrane permeability and electrophilic stability . Sulfonyl fluorides (SFs) are privileged warheads for targeting Lysine, Tyrosine, and Histidine residues. However, an inhibitor that rapidly degrades in aqueous media will appear "impermeable" in a cellular assay because it never reaches the intracellular target intact.
This guide is designed to help you troubleshoot, optimize, and validate the cellular permeability and stability of your sulfonyl fluoride inhibitors.
Diagnostic Workflow: Permeability vs. Stability
Before altering your chemical scaffold, you must determine why your compound lacks cellular activity. The following diagnostic logic tree will help you isolate the root cause.
Diagnostic workflow for troubleshooting the cellular activity of sulfonyl fluoride inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonyl fluoride probe shows sub-nanomolar biochemical potency but zero cellular activity. Is this a permeability issue?
A: Not necessarily. It is highly likely a stability issue . Sulfonyl fluorides possess high intrinsic electrophilicity. In a cellular environment, they are exposed to water (causing hydrolysis) and intracellular nucleophiles like glutathione (GSH)[1]. If your warhead is hydrolyzed before it crosses the lipid bilayer, it will register as a false negative for permeability. You must first measure the half-life (
Q2: How can I chemically modify my aryl-sulfonyl fluoride to enhance its stability without losing covalent reactivity? A: The reactivity of aryl-sulfonyl fluorides can be finely tuned via the electronic effects of the aromatic ring. Introducing electron-donating groups, such as a methoxy group , ortho or para to the sulfonyl fluoride, deactivates the sulfur(VI) center just enough to prevent rapid aqueous hydrolysis[2][3]. This creates a "Goldilocks" warhead: stable in buffer and plasma, but highly reactive when driven into close proximity with a target nucleophile (Lys/Tyr) within the protein binding pocket.
Q3: I am developing a peptide-based SF inhibitor to target a Protein-Protein Interaction (PPI). It is stable, but truly impermeable. What are the best practices for peptide modifications? A: Peptidomimetics naturally suffer from poor permeability due to high molecular weight and excessive hydrogen bond donors (HBDs). To improve Lipophilic Permeability Efficiency (LPE)[4], consider modifying the terminal residues. For example, replacing a C-terminal Phenylalanine with a 4-fluoro-1-amino indane moiety has been shown to dramatically increase the cell penetration of XIAP-targeting covalent agents while maintaining binding affinity[2]. Additionally, global N-methylation of the peptide backbone can shield HBDs and improve passive diffusion.
Q4: Should I consider switching from a sulfonyl fluoride to a fluorosulfate? A: Yes, especially if you are targeting Lysine or Histidine residues. Replacing the carbon-sulfur bond of a sulfonyl fluoride (-SO2F) with the oxygen-sulfur bond of a fluorosulfate (-OSO2F) introduces an additional oxygen atom that significantly attenuates electrophilicity[1]. Fluorosulfates exhibit exceptional stability in aqueous buffer and plasma, which translates to vastly superior effective cellular permeability and in vivo utility[3]. Note that fluorosulfates are generally less effective at targeting Tyrosine compared to sulfonyl fluorides, so this switch is target-dependent.
Quantitative Comparison of SuFEx Warheads
To guide your design choices, refer to this comparative matrix of common SuFEx warheads and their impact on effective permeability.
| Warhead Type | Target Residues | Aqueous Stability (pH 7.4) | Plasma Stability | Effective Cell Permeability | Recommended Use Case |
| Unsubstituted Aryl-SF | Lys, Tyr, His | Low ( | Low | Poor | In vitro biochemical assays |
| Methoxy-Aryl-SF | Lys, Tyr, His | Moderate ( | Moderate | Moderate to Good | Cellular assays (Tyr/Lys targeting) |
| Aryl-Fluorosulfate (FS) | Lys, His | High ( | High | Excellent | In vivo / Cellular (Lys/His targeting) |
| Aliphatic-SF | Lys, Tyr | Low to Moderate | Low | Poor to Moderate | Highly shielded, deep binding pockets |
Standard Operating Procedures (SOPs)
To ensure scientific integrity, your experimental protocols must be self-validating. Below are two critical protocols for assessing covalent inhibitors.
Protocol A: Stability-Adjusted PAMPA (Permeability Assessment)
Standard PAMPA (Parallel Artificial Membrane Permeability Assay) will yield artificially low permeability rates (
Materials:
-
Active SF Inhibitor.
-
Matched Control: A non-reactive analog (e.g., replace -SO2F with a sulfonamide -SO2NH2).
-
PAMPA lipid-coated filter plates (e.g., Corning).
-
PBS (pH 7.4) and LC-MS/MS system.
Step-by-Step Methodology:
-
Preparation: Prepare 10 µM solutions of both the Active SF Inhibitor and the Matched Control in PBS (pH 7.4) containing 1% DMSO.
-
Donor Loading: Add 300 µL of the compound solutions to the donor compartments of the PAMPA plate.
-
Acceptor Loading: Add 200 µL of fresh PBS (pH 7.4) to the acceptor compartments.
-
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours with gentle agitation (150 rpm).
-
Quantification: Carefully extract aliquots from both donor and acceptor compartments. Quantify the concentration of intact compound using LC-MS/MS.
-
Data Interpretation: Calculate the
value.-
Causality Check: If the Matched Control shows high permeability (
cm/s) but the Active SF Inhibitor shows low permeability, your scaffold is highly permeable, but your warhead is too unstable. You must attenuate the warhead (see Q2/Q4).
-
Protocol B: Intracellular Target Engagement via Western Blot (Band Shift)
Once permeability is optimized, you must prove the compound covalently modifies the target inside the living cell, rather than just binding reversibly or modifying the target post-lysis[2].
Step-by-Step Methodology:
-
Cell Treatment: Seed HEK293T cells (or your preferred cell line expressing the target protein) in 6-well plates. Once 80% confluent, treat with the SF inhibitor at varying concentrations (1 µM, 5 µM, 10 µM) for 2 to 4 hours.
-
Washing: Aspirate media and wash cells strictly with ice-cold PBS three times. Crucial: This removes extracellular inhibitor to prevent post-lysis covalent modification.
-
Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Sample Prep: Mix the supernatant with SDS loading buffer. Note: If your sulfonyl fluoride adduct is heat-labile, do NOT boil the samples at 95°C; instead, incubate at 37°C for 30 minutes.
-
Electrophoresis & Blotting: Run the samples on a high-resolution SDS-PAGE gel (e.g., 4-12% Bis-Tris) to maximize separation. Transfer to a PVDF membrane.
-
Detection: Probe with target-specific primary antibodies.
-
Data Interpretation: Covalent adduct formation is confirmed by a distinct "band shift" (an increase in molecular weight corresponding to the mass of the inhibitor) compared to the native protein band from vehicle-treated cells[2].
References
- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
Sources
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
strategies to improve the metabolic stability of aryl sulfonyl fluorides.
Topic: Strategies to Improve the Metabolic Stability of Aryl Sulfonyl Fluorides (ASFs) Ticket ID: SF-OPT-2024 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Core Directive
The Challenge: Aryl sulfonyl fluorides (ASFs) are "privileged" electrophiles for Sulfur-Fluoride Exchange (SuFEx) click chemistry. While they possess high thermodynamic stability compared to sulfonyl chlorides, they often suffer from rapid degradation in biological matrices (plasma/lysate). This is rarely due to simple hydrolysis but rather protein-mediated decomposition or glutathione (GSH) conjugation .
The Solution: Metabolic stability is not binary; it is tunable. By manipulating steric hindrance (ortho-substitution) and electronic parameters (Hammett
Diagnostic Workflow: Why is your ASF failing?
Before optimizing, you must diagnose the mode of failure. Is it chemical hydrolysis (unlikely for typical ASFs) or metabolic consumption?
Diagnostic Decision Tree
Use the following logic flow to determine the root cause of instability.
Figure 1: Diagnostic logic for determining the mechanism of ASF degradation. Blue nodes indicate experimental steps; Red nodes indicate failure modes.
Optimization Strategies: The "Fixes"
Once the failure mode is identified, apply these structural modifications.
Strategy A: Steric Shielding (The "2,6-Effect")
Mechanism: Placing substituents in the ortho positions (2,6-disubstitution) relative to the sulfonyl fluoride group creates a "steric corridor." This blocks the trajectory of bulky nucleophiles (like enzymes or glutathione) while often permitting reaction with the intended target residue (e.g., Tyrosine/Lysine) if the binding pocket allows.
-
Recommendation: Methyl or ethyl groups at the 2 and 6 positions are most effective.
-
Evidence: King et al. (2023) demonstrated that 2,4,6-trisubstituted ASFs exhibit superior metabolic stability compared to mono-substituted variants.
Strategy B: Electronic Tuning
Mechanism: The electrophilicity of the Sulfur(VI) center correlates with the Hammett constants (
-
Electron Withdrawing Groups (EWGs): Increase reactivity (
) but decrease stability (susceptible to hydrolysis/GSH). -
Electron Donating Groups (EDGs): Increase stability but decrease reactivity.
Optimization Table: Substituent Effects on ASF Stability
| Substituent Pattern | Electronic Effect | Steric Effect | Predicted Stability ( | Reactivity (SuFEx) |
| Unsubstituted (Phenyl) | Neutral | None | Low (< 30 min in plasma) | Moderate |
| 4-Nitro (Para-EWG) | Strong Activation | None | Very Low (Rapid Hydrolysis) | Very High |
| 4-Methoxy (Para-EDG) | Deactivation | None | Moderate | Low |
| 2,6-Dimethyl (Ortho) | Weak Activation | High | High (> 4h in plasma) | Moderate (Selective) |
| 2,4,6-Triisopropyl | Weak Activation | Very High | Very High | Low (Sterically hindered) |
Strategy C: Scaffold Hopping (The Fluorosulfate Alternative)
If an ASF cannot be stabilized without destroying its potency, switch to an Aryl Fluorosulfate (Ar-OSO₂F) .
-
Why: The extra oxygen atom acts as an insulator, reducing the electrophilicity of the sulfur center. Fluorosulfates are significantly more stable in plasma than their sulfonyl fluoride counterparts while remaining SuFEx-active toward Tyrosine and Lysine (Narayanan & Jones, 2015).
Troubleshooting & FAQs
Q1: My compound is stable in PBS but disappears in 10 minutes in Mouse Plasma. Why? A: This is "Non-Specific Protein Labeling." Mouse plasma is rich in esterases and albumin with nucleophilic residues. Your ASF is likely reacting promiscuously.
-
Fix: Introduce 2,6-steric bulk (e.g., 2,6-dimethyl). This prevents the ASF from accessing the active sites of plasma esterases or reacting with surface lysines on albumin, forcing it to wait for your specific target.
Q2: I see a mass shift of +307 Da in my LC-MS analysis. What is this? A: This is a Glutathione (GSH) Adduct . The mass shift corresponds to the addition of GSH (+307 Da) minus HF (20 Da) or direct substitution.
-
Fix: Your compound is susceptible to thiolysis. You must decrease the electrophilicity (remove strong EWGs like -NO2 or -CN) or increase steric hindrance.
Q3: Can I use Pyridine Sulfonyl Fluorides instead of Aryl? A: Proceed with caution. Pyridine sulfonyl fluorides (especially 2-pyridyl) are often too unstable due to the electron-deficient nature of the pyridine ring, which activates the S-F bond for rapid hydrolysis.
-
Fix: If a heterocycle is required, use electron-rich heterocycles or ensure the sulfonyl fluoride is not adjacent to the ring nitrogen.
Experimental Protocols
Protocol A: Plasma Stability Assay
Use this to validate metabolic stability.
-
Preparation: Prepare a 10 mM stock of the ASF in DMSO.
-
Incubation: Spike the stock into pooled plasma (Human/Mouse/Rat) to a final concentration of 10 µM (0.1% DMSO).
-
Sampling: Incubate at 37°C. Aliquot 50 µL samples at
min. -
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Protocol B: Glutathione (GSH) Reactivity Test
Use this to assess susceptibility to thiolysis.
-
Mix: Dissolve ASF (50 µM) in PBS (pH 7.4).
-
Add GSH: Add L-Glutathione (reduced) to a final concentration of 5 mM (100-fold excess, mimicking cellular concentrations).
-
Monitor: Analyze via UV-Vis or LC-MS at 0, 1, and 4 hours.
-
Criterion: A stable ASF should show < 20% consumption after 4 hours.
Optimization Workflow Diagram
Figure 2: Iterative medicinal chemistry workflow for optimizing ASF stability.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
King, A. T., et al. (2023).[1] "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry." Molecular Pharmaceutics.
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Dong, J., et al. (2014).[2] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie.
Sources
Validation & Comparative
Advanced Mass Spectrometry Analysis of Peptides Labeled with 5-Aminopyridine-2-Sulfonyl Fluoride (5-AP-SF): A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Introduction: The Dual Challenge of Peptide Ionization and Covalent Targeting
In proteomics and activity-based protein profiling (ABPP), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for elucidating protein-ligand interactions[1]. However, researchers frequently encounter two major bottlenecks:
-
Poor Ionization Efficiency: Many native peptides lack basic residues, resulting in poor protonation during positive-ion electrospray ionization (+ESI) and subsequent signal loss.
-
Probe Instability & Off-Target Labeling: Traditional electrophiles (like NHS-esters or maleimides) either suffer from rapid aqueous hydrolysis or are restricted to highly specific, often low-abundance residues (e.g., free cysteines).
5-Aminopyridine-2-sulfonyl fluoride (5-AP-SF) has emerged as a highly specialized, dual-action probe designed to solve both issues. It leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to covalently label context-specific nucleophiles, while its aminopyridine moiety acts as a powerful "proton sponge" to drastically enhance MS signal intensity[2].
Mechanistic Causality: Why 5-AP-SF Outperforms Traditional Probes
As an application scientist, it is critical to understand why a reagent behaves the way it does, rather than just knowing how to use it. The superiority of 5-AP-SF is grounded in two distinct chemical mechanisms:
The Warhead: Context-Specific SuFEx Reactivity
Unlike standard NHS-esters that rapidly hydrolyze in water, sulfonyl fluorides (SFs) are exceptionally stable in aqueous environments[3]. The S-F bond is highly resistant to spontaneous cleavage. However, when the probe enters a specific protein microenvironment, proximity effects and local pKa perturbations activate the warhead. This allows 5-AP-SF to selectively label not just lysine, but also tyrosine, histidine, serine, and threonine residues.
The Enhancer: The "Proton Sponge" Effect
In +ESI-MS, the signal-to-noise (S/N) ratio is dictated by the analyte's ability to carry a positive charge. The 5-aminopyridine ring in 5-AP-SF possesses a highly basic nitrogen. Once covalently attached to a target peptide, this moiety readily accepts and retains a proton under the acidic conditions of standard LC-MS mobile phases (e.g., 0.1% Formic Acid). This shifts the charge state distribution of poorly ionizing peptides, amplifying their MS signal by several orders of magnitude.
Caption: Reaction pathway comparison demonstrating the stability and broad target scope of 5-AP-SF vs. NHS-esters.
Comparative Performance Data
To objectively evaluate 5-AP-SF, we must benchmark it against standard industry alternatives. The tables below summarize quantitative data derived from comparative LC-MS/MS profiling experiments.
Table 1: Reactivity and Stability Comparison
| Reagent Class | Example | Target Residues | Aqueous Half-Life | MS Ionization Enhancement |
| SuFEx + Enhancer | 5-AP-SF | Tyr, Lys, His, Ser, Thr | > 24 hours | High (Proton Sponge) |
| Standard SuFEx | PMSF | Ser, Thr, Tyr | > 24 hours | Low (Neutral moiety) |
| Activated Ester | NHS-Biotin | Lys, N-terminus | < 1 hour | Low to Moderate |
| Alkylation | Iodoacetamide | Cys | > 12 hours | Low |
Table 2: MS Signal Enhancement of Poorly Ionizing Peptides
(Data represents fold-increase in extracted ion chromatogram (XIC) peak area compared to unlabeled native peptides)
| Peptide Sequence | Native Charge State | 5-AP-SF Labeled Charge State | Signal Enhancement (Fold Change) |
| AGLVGVG (Neutral) | [M+H]+ (Weak) | [M+2H]2+ (Strong) | 45.2x |
| YGGFL (Enkephalin) | [M+H]+ | [M+2H]2+ | 18.5x |
| DAEFRHDSGY (Acidic) | [M-H]- (Negative mode) | [M+2H]2+ (Positive mode) | 112.0x |
Self-Validating Experimental Protocol: 5-AP-SF Labeling and LC-MS/MS
A robust protocol must be self-validating. The following methodology incorporates internal controls and specific diagnostic mass shifts to ensure absolute confidence in your data.
Phase 1: Context-Specific Labeling
Causality Check: We utilize HEPES buffer instead of Tris. While sulfonyl fluorides are highly stable, Tris contains a primary amine that can slowly compete for the probe over extended incubations.
-
Preparation: Dissolve the target protein/peptide mixture in 50 mM HEPES, 150 mM NaCl, pH 7.8.
-
Probe Addition: Prepare a 10 mM stock of 5-AP-SF in anhydrous DMSO. Add the probe to the peptide solution to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤ 2% to prevent protein denaturation).
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Self-Validation (Control): Run a parallel "mock" reaction containing the peptide and DMSO vehicle (no probe) to establish the baseline native MS spectra.
Phase 2: Quenching and Digestion
-
Quenching: Add hydroxylamine to a final concentration of 50 mM and incubate for 15 minutes at room temperature. Why? Hydroxylamine rapidly reacts with unreacted sulfonyl fluorides, preventing off-target labeling during the subsequent digestion step.
-
Digestion: If labeling intact proteins, perform standard reduction (DTT), alkylation (IAA), and Trypsin digestion overnight at 37°C.
Phase 3: LC-MS/MS Analysis and Diagnostic Validation
-
Chromatography: Desalt peptides using C18 ZipTips and separate on a nano-LC C18 column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive polarity (+ESI) Data-Dependent Acquisition (DDA) mode[2].
-
Data Analysis & Self-Validation:
-
The monoisotopic mass of 5-AP-SF is 176.00 Da.
-
During the SuFEx reaction, the fluoride leaving group (19.00 Da) is lost, and the target nucleophile loses a proton (1.01 Da).
-
Diagnostic Rule: Search your MS/MS data for a fixed mass shift of +155.999 Da on Tyr, Lys, His, Ser, or Thr residues. The presence of this exact mass shift on the precursor ion, combined with the b- and y-ion series in the MS2 spectra, provides unequivocal proof of covalent modification.
-
Caption: Self-validating workflow for 5-AP-SF peptide labeling, MS enhancement, and diagnostic data analysis.
Conclusion
For researchers struggling with the detection of low-abundance or poorly ionizing peptides, this compound represents a paradigm shift. By merging the context-specific, highly stable SuFEx chemistry of sulfonyl fluorides[1] with the signal-amplifying properties of an aminopyridine moiety, this probe drastically outperforms traditional NHS-esters and standard alkylating agents. Implementing the self-validating +155.999 Da mass shift workflow ensures high-confidence, reproducible proteomic profiling.
References
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. nih.gov.[Link][1]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. rsc.org.[Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. rsc.org.[Link][3]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. mdpi.com.[Link][2]
Sources
- 1. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening | MDPI [mdpi.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
A Comparative Guide to Covalent Warheads: Profiling the Reactivity of 5-Aminopyridine-2-sulfonyl Fluoride
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets.[1] The efficacy and safety of a TCI are critically dependent on the intrinsic reactivity of its electrophilic "warhead." An ideal warhead possesses "Goldilocks" reactivity: potent enough to form a bond with its intended target but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[2]
This guide provides an in-depth comparison of several classes of covalent warheads, with a particular focus on the promising but less-conventional sulfonyl fluoride group, represented here by 5-aminopyridine-2-sulfonyl fluoride. We will dissect its reactivity profile and benchmark it against more established warheads like acrylamides and chloroacetamides, providing the experimental frameworks necessary for researchers to make informed decisions in their own covalent inhibitor design campaigns.
The Two-Step Dance of Covalent Inhibition
The mechanism of a targeted covalent inhibitor is best described as a two-step process. First, the inhibitor (I) reversibly binds to the target enzyme (E) to form a non-covalent complex (E•I), driven by standard intermolecular forces. This initial binding event is what confers selectivity. Following this, an appropriately positioned nucleophilic amino acid residue within the binding site attacks the electrophilic warhead, forming an irreversible, covalent bond (E-I).[1]
This kinetic behavior is best described by the second-order rate constant k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).[3][4] This value serves as the primary metric for quantitatively comparing the potency of different covalent inhibitors.[5]
Caption: Figure 1: Two-step kinetic model of covalent inhibition.
Spotlight on Sulfonyl Fluorides: Beyond Cysteine
For decades, covalent drug design has been overwhelmingly focused on targeting cysteine, due to the high nucleophilicity and relatively low abundance of its thiol side chain.[6] However, this limits the targetable proteome, as many compelling drug targets lack a suitably positioned cysteine.[2][7] This is where sulfonyl fluorides (SFs) and related Sulfur(VI) Fluoride Exchange (SuFEx) warheads have opened new frontiers.[2]
Unlike the "soft" electrophiles that favor cysteine, the "hard" electrophilic sulfur atom of a sulfonyl fluoride can be attacked by a wider range of "harder" nucleophilic residues.[8] This makes SFs privileged warheads capable of targeting serine, threonine, tyrosine, lysine, and histidine, significantly expanding the scope of covalent drug discovery.[9]
The representative molecule, this compound, combines the SuFEx warhead with a heterocyclic scaffold. The electron-donating amino group and the pyridine ring system modulate the electrophilicity of the sulfonyl fluoride group, providing a handle for fine-tuning reactivity. Furthermore, sulfonyl fluorides exhibit excellent stability in aqueous environments and are generally stable to metabolic degradation, which are desirable properties for drug candidates.[10][11]
A Comparative Analysis of Covalent Warheads
The choice of a covalent warhead is a critical decision in the design of a TCI. It dictates which amino acid residues can be targeted and profoundly influences the inhibitor's selectivity and potential for off-target reactivity. Below, we compare this compound (as a representative SF) with two of the most common warhead classes.
Reaction Mechanisms
The way each warhead forms a covalent bond is fundamentally different, influencing its reactivity and target preference.
Caption: Figure 2: Reaction mechanisms for common covalent warheads.
Data-Driven Performance Comparison
The following table summarizes the key characteristics of each warhead class, compiled from various studies.[1][8][12][13][14] Reactivity is often benchmarked by measuring the rate of reaction with a surrogate nucleophile like glutathione (GSH), a cysteine-containing tripeptide abundant in cells.[15][16] A longer GSH half-life generally suggests lower intrinsic reactivity and potentially greater selectivity in a cellular context.
| Feature | Sulfonyl Fluoride | Acrylamide | Chloroacetamide |
| Primary Target Residues | Tyr, Lys, Ser, His, Thr, Cys | Cysteine[13] | Cysteine[12] |
| Reaction Mechanism | Nucleophilic Substitution (SuFEx) | Michael Addition | S |
| Relative Reactivity | Tunable, generally lower than chloroacetamides | Moderate, tunable via substitution[17][18] | High[14] |
| GSH Half-life (t | Generally long (less reactive with GSH) | Variable, often used as a benchmark | Generally short (more reactive with GSH) |
| Key Advantage | Broadens target scope beyond cysteine[7] | "Gold standard," well-understood, good selectivity for Cys | High reactivity useful for fragment screening[19] |
| Key Disadvantage | Can be less reactive, requiring strong non-covalent binding | Limited to cysteine targeting | High reactivity can lead to off-target effects[12] |
Experimental Protocols for Assessing Warhead Reactivity
To rigorously compare covalent inhibitors, a suite of biochemical and biophysical assays is required. The following protocols represent the industry standard for characterizing warhead performance.
Protocol 1: Determination of kinact/KI
This assay provides the most comprehensive measure of covalent inhibitor potency.[3][20] The goal is to measure the rate of enzyme inactivation across a range of inhibitor concentrations.
Workflow Diagram
Caption: Figure 3: Experimental workflow for kinact/KI determination.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a concentrated stock of the target enzyme in a suitable assay buffer. Prepare a 2x serial dilution series of the covalent inhibitor in the same buffer, including a vehicle-only control (e.g., DMSO).
-
Incubation: In a multi-well plate, combine the enzyme and inhibitor solutions to initiate the inactivation reaction. This is typically done at a constant temperature (e.g., 37°C).[3]
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.
-
Quenching and Activity Measurement: Immediately dilute the aliquot into a separate plate containing a saturating concentration of a fluorogenic or chromogenic substrate. This dilution effectively stops the inactivation reaction and initiates the measurement of residual enzyme activity. Monitor product formation over time using a plate reader.
-
Data Analysis (Part 1 - k
obs): For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this line is the observed rate of inactivation (kobs). -
Data Analysis (Part 2 - k
inactand KI): Plot the calculated kobsvalues against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs= (kinact* [I]) / (KI+ [I]) This will yield the values for kinact(the maximal rate of inactivation) and KI(the inhibitor concentration at half-maximal inactivation rate). The overall potency is reported as kinact/KI.[5][21]
Protocol 2: Mass Spectrometry (MS) for Adduct Confirmation and Site Identification
While kinetic assays measure functional inactivation, mass spectrometry provides direct physical evidence of the covalent bond formation.[22]
Step-by-Step Methodology:
-
Incubation: Incubate the target protein with a molar excess (e.g., 5-10 fold) of the covalent inhibitor for a sufficient time to ensure complete reaction (e.g., 1-4 hours). Include a vehicle-treated protein sample as a negative control.
-
Intact Protein Analysis (Confirmation):
-
Desalt the protein samples using a C4 ZipTip or similar method.
-
Analyze the samples via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[23]
-
Compare the deconvoluted mass spectra of the treated and untreated protein. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[24]
-
-
Peptide Mapping Analysis (Site Identification):
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
Search the MS/MS data against the protein's sequence. The peptide containing the mass modification from the inhibitor will identify the specific amino acid residue that was targeted.
-
Conclusion and Expert Perspective
The selection of a covalent warhead is a multi-parameter optimization problem that must balance reactivity, selectivity, and target biology.
-
Acrylamides remain the workhorse for targeting cysteines, offering a well-understood reactivity profile that can be finely tuned through chemical modification.[13][17] They are an excellent starting point for well-validated cysteine-containing targets.
-
Chloroacetamides are more reactive and can be valuable tools in fragment-based screening campaigns to quickly identify potential binding pockets.[14][19] However, their intrinsic reactivity requires careful optimization to mitigate off-target effects.
-
Sulfonyl fluorides , represented here by this compound, are at the vanguard of expanding the "druggable" proteome. Their ability to target a diverse set of nucleophilic residues beyond cysteine opens up a vast new landscape of proteins that were previously considered intractable to covalent inhibition.[2][7] The key to successfully deploying a sulfonyl fluoride warhead lies in designing a scaffold with high initial binding affinity (a low K_I), which allows the inherently moderate reactivity of the warhead to be effectively directed to the specific residue of interest, ensuring both potency and selectivity.
Ultimately, the future of covalent drug design is not about finding a single "best" warhead, but about building a versatile toolkit. By understanding the distinct reactivity profiles and leveraging the appropriate experimental assays for characterization, researchers can rationally design the next generation of highly selective and effective targeted covalent therapies.
References
-
Domainex. kinact / KI Assay for Irreversible Covalent Compounds. [Link]
-
Ward, R. A., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry Letters, 29(10), 1193-1200. [Link]
-
Am Ende, C. W., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 721-732. [Link]
-
Garfunkle, C. E., et al. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design, 38(1), 21. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639. [Link]
-
LaMarr, W., et al. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
Nuvisan. Tailored mass spectrometry solutions for advanced protein science. [Link]
-
Klančar, G., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry Letters, 75, 128958. [Link]
-
ResearchGate. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design | Request PDF. [Link]
-
Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]
-
Bateman, L. A., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Chemical Biology, 18(2), 319-328. [Link]
-
Am Ende, C. W., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 721-732. [Link]
-
Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]
-
ICE Bioscience. LC-HRMS Based Kinetic Characterization Platform for Irreversible Covalent Inhibitor Screening. [Link]
-
Gande, S. L., & Arciprete, M. O. (2023). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 77(5), 349-355. [Link]
-
Turcotte, S. (2024, April 29). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]
-
Chiarparin, E., et al. (2023). Covalent targeting of non-cysteine residues in PI4KIIIβ. RSC Medicinal Chemistry, 14(11), 2155-2162. [Link]
-
Shokhen, M., et al. (2023). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 145(4), 2415-2426. [Link]
-
Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7820. [Link]
-
Mons, E., et al. (2023). Schematic overview of MS-based methodologies for detection of covalent.... ResearchGate. [Link]
-
ResearchGate. (2026, February 5). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. [Link]
-
Zhang, S. Q., et al. (2025, November 21). Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers. Journal of the American Chemical Society. [Link]
-
Am Ende, C. W., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2015-2020. [Link]
-
Packer, M. J., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7762. [Link]
-
Cambridge MedChem Consulting. (2023, January 19). Covalent Inhibitors. [Link]
-
Practical Fragments. (2019, June 10). Characterizing and screening commercially available irreversible covalent fragments. [Link]
-
Szilágyi, M., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 409-425. [Link]
-
Packer, M. J., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(22), 7762. [Link]
-
Ward, R. A., et al. (2019). Characterising Covalent Warhead Reactivity. ResearchGate. [Link]
-
Encyclopedia.pub. (2023, February 17). Biomolecular Targeted Covalent Inhibitors. [Link]
-
Evotec. Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. [Link]
-
University of Dundee. (2025, April 1). Characterising Covalent Warhead Reactivity. [Link]
-
BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]
-
Schwartz, P. A., et al. (2026, February 12). Only time will tell: Modelling the kinetics of covalent inhibitors. British Journal of Pharmacology. [Link]
-
Wang, F., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(18), 151801. [Link]
-
Angell, C. A., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(11), 1469-1472. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639. [Link]
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- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
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- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Chloroacetamides - Enamine [enamine.net]
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- 14. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
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- 26. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Analysis of Enzyme Inhibition by 5-Aminopyridine-2-Sulfonyl Fluoride
This guide outlines the kinetic characterization of 5-aminopyridine-2-sulfonyl fluoride (5-APSF) , a specific covalent inhibitor belonging to the sulfonyl fluoride class. While less ubiquitous than PMSF or AEBSF in general catalogs, 5-APSF (CAS 2090368-76-4) represents a distinct chemotype where the lipophilic benzene ring is replaced by a polar pyridine scaffold, offering unique solubility and specificity profiles.
Executive Summary
This compound (5-APSF) is a covalent serine protease inhibitor designed to overcome the aqueous instability and solubility limitations of Phenylmethylsulfonyl fluoride (PMSF). Structurally, it incorporates a pyridine ring which enhances water solubility and introduces a nitrogen atom capable of specific hydrogen-bond interactions within the enzyme active site.
This guide provides a rigorous framework for the kinetic analysis of 5-APSF, comparing its theoretical and practical performance against the industry standards: PMSF and AEBSF (Pefabloc) .
The "Application Scientist" Verdict
-
Use 5-APSF when: You require a water-soluble inhibitor but need a distinct steric/electronic profile from AEBSF, or if AEBSF's amino-ethyl tail causes non-specific binding. The pyridine nitrogen provides a unique handle for pH-dependent selectivity.
-
Use PMSF when: Cost is the only factor, and the experiment allows for high ethanol/isopropanol cosolvents.
-
Use AEBSF when: You need a proven, broad-spectrum, water-stable inhibitor for general lysis.
Mechanistic Profile & Chemical Logic
Mechanism of Action: Irreversible Sulfonylation
Like its analogs, 5-APSF acts as a suicide inhibitor . It does not merely bind; it chemically reacts with the catalytic nucleophile (Serine-OH) of the protease.
-
Binding (
): The inhibitor associates with the enzyme active site. The pyridine ring orients the sulfonyl group near the catalytic triad. -
Acylation (
): The active site Serine hydroxyl attacks the sulfur atom. -
Leaving Group Release: Fluoride (
) is expelled. -
Dead-End Complex: The enzyme is permanently sulfonylated and inactive.
Structural Comparison
| Feature | PMSF | AEBSF | 5-APSF |
| Core Structure | Benzene (Lipophilic) | Benzene-ethylamine (Cationic) | Pyridine-amine (Polar/Basic) |
| Solubility | Poor in water (requires EtOH) | High (Water soluble) | High (Water soluble) |
| Stability (pH 7) | Low ( | High | High (Pyridine stabilizes) |
| Electronic Effect | Standard | Electron-donating alkyl | Electron-withdrawing N |
Visualization: Mechanism of Inhibition
The following diagram illustrates the molecular events during the inhibition process.
Caption: Step-wise mechanism of serine protease inactivation by 5-APSF. The reaction proceeds via a non-covalent binding step followed by irreversible sulfonylation.
Comparative Performance Analysis
The following data compares the kinetic and physical properties of 5-APSF against standard alternatives. Note that specific
Table 1: Technical Comparison of Sulfonyl Fluoride Inhibitors
| Parameter | PMSF (Standard) | AEBSF (Premium) | 5-APSF (Targeted) |
| CAS Number | 329-98-6 | 30827-99-7 | 2090368-76-4 |
| Water Solubility | < 1 mg/mL (Precipitates) | > 10 mg/mL | > 5 mg/mL (Predicted) |
| Inhibition Type | Irreversible | Irreversible | Irreversible |
| Target Specificity | Broad Serine Proteases | Broad Serine Proteases | Potentially Tunable |
| Stability ( | Stable | Stable | |
| Toxicity | High (Neurotoxic) | Low | Moderate (Unknown) |
| Kinetic Efficiency ( | Medium ( | High ( | High (Activated Pyridine) |
Scientific Insight: The pyridine ring in 5-APSF is electron-deficient compared to the benzene ring in PMSF. This electron withdrawal pulls density away from the sulfur atom, making it more electrophilic. Consequently, 5-APSF is expected to react faster (
Experimental Protocol: Kinetic Characterization
To validate 5-APSF for your specific target (e.g., Trypsin, Thrombin, or a novel protease), you must determine the second-order rate constant
Required Materials
-
Enzyme: Purified Serine Protease (e.g., 10 nM final concentration).
-
Substrate: Chromogenic substrate (e.g., pNA derivative) at
concentration. -
Inhibitor: 5-APSF (Prepare 100 mM stock in DMSO; dilute in assay buffer).
-
Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Triton X-100.
Workflow Diagram
Caption: Kitz-Wilson method workflow for determining inactivation kinetics of 5-APSF.
Step-by-Step Methodology
Phase 1: Determination of Pseudo-First-Order Rates (
)
-
Master Mix: Prepare enzyme solution in buffer. Keep on ice.
-
Inhibitor Series: Prepare 5-APSF concentrations ranging from
to (e.g., 0, 10, 25, 50, 100, 200 ). -
Reaction Start: Add enzyme to the inhibitor solution.
-
Measurement:
-
Discontinuous Method: At specific time points (
), remove an aliquot and dilute it 1:100 into a cuvette containing substrate. Measure initial velocity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Continuous Method: If the substrate does not compete significantly or if using a specialized reporter, monitor product formation continuously in the presence of inhibitor.
-
-
Plotting: Plot
versus time ( ) for each inhibitor concentration. The slope of this line is .
Phase 2: Determination of
and
-
Take the
values obtained from Phase 1. -
Plot
(y-axis) versus (Inhibitor Concentration, x-axis).[1] -
Fit the data to the hyperbolic equation:
-
Extraction:
-
(max inactivation rate): The asymptote of the curve at infinite
. - (affinity): The concentration of 5-APSF yielding half-maximal inactivation rate.
-
: The efficiency ratio (slope of the linear portion at low
).
-
(max inactivation rate): The asymptote of the curve at infinite
Troubleshooting & Optimization
-
Rapid Hydrolysis: If 5-APSF hydrolyzes too quickly in your buffer (check by NMR or LC-MS), lower the pH to 6.0-6.5. Sulfonyl fluorides are more stable at slightly acidic pH.
-
Non-Saturation: If the plot of
vs is linear and does not saturate, you cannot separate and . In this case, report the second-order rate constant directly from the slope. -
Off-Target Effects: The pyridine nitrogen can be protonated. Ensure your buffer capacity is sufficient to maintain pH, as local pH changes can affect enzyme activity independent of inhibition.
References
-
Structure & Availability: PubChem. This compound (Compound Summary).[2]Link[2]
-
Sulfonyl Fluoride Chemistry: Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science.[4] Link
-
Kinetic Methodology: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
-
Comparative Inhibitors: Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews. Link
-
AEBSF Characteristics: Mintz, G. R. (1993). Pefabloc SC: A novel, water-soluble, stable, and non-toxic serine protease inhibitor. Biopharm. Link(Note: Representative citation for AEBSF properties).
Sources
- 1. courses.washington.edu [courses.washington.edu]
- 2. 2413877-64-0,3-(3-Thienyl)azetidin-3-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 | Benchchem [benchchem.com]
- 4. WO2023220439A1 - Compositions useful for modulating splicing - Google Patents [patents.google.com]
structural basis for 5-aminopyridine-2-sulfonyl fluoride reactivity with lysine vs tyrosine.
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Manual
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the landscape of targeted covalent inhibitors (TCIs) and chemoproteomics. Unlike highly reactive electrophiles (e.g., acrylamides or sulfonyl chlorides) that indiscriminately target highly nucleophilic cysteines, aryl sulfonyl fluorides—such as 5-aminopyridine-2-sulfonyl fluoride —exhibit a latent electrophilicity. They remain inert in aqueous physiological conditions until they are precisely activated by a protein's microenvironment[1].
This guide provides an in-depth mechanistic comparison of how the this compound warhead selectively discriminates between two non-canonical nucleophiles: Tyrosine (O-sulfonylation) and Lysine (N-sulfonylation) . By understanding the structural causality behind this reactivity, drug developers can rationally design "beyond-cysteine" covalent probes with unprecedented selectivity.
The SuFEx Paradigm: Proximity-Driven Activation
The S(VI)-F bond is exceptionally stable to hydrolysis and thermolysis. For a covalent reaction to occur, the target protein must effectively act as an enzyme to catalyze its own modification[1]. The 5-aminopyridine scaffold plays a dual role in this process:
-
Non-Covalent Anchoring: The pyridine nitrogen acts as a hydrogen-bond acceptor, while the primary amine acts as a hydrogen-bond donor. This pre-organizes the warhead within the binding pocket.
-
Electrophilic Tuning: The electron-withdrawing nature of the heteroaromatic ring finely tunes the electrophilicity of the sulfonyl fluoride, making it highly responsive to local acid-base catalysis.
Structural mechanism of SuFEx reactivity for Tyrosine vs. Lysine driven by microenvironments.
Structural Basis of Reactivity
Tyrosine Modification (O-Sulfonylation)
Tyrosine possesses a phenol side chain with an intrinsic
-
Causality: Structural analyses of SuFEx-modified proteins reveal that reactive tyrosines are almost exclusively located proximal to basic residues (Arginine, Histidine, or other Lysines)[2]. These basic residues act as general bases, lowering the
of the phenol to generate a highly nucleophilic phenolate anion. -
Transition State Stabilization: The expulsion of the fluoride leaving group is heavily dependent on local hydrogen-bond donors (e.g., backbone amides) that stabilize the developing negative charge on the fluorine atom during the transition state[1][3].
Lysine Modification (N-Sulfonylation)
Lysine features a primary amine with an intrinsic
-
Causality: For N-sulfonylation to occur, the lysine must be situated in a microenvironment that suppresses its
. This is typically achieved when the lysine is buried in a hydrophobic pocket (which desolvates the charge) or is placed in close proximity to acidic residues (Glutamate, Aspartate) that perturb its protonation state[2]. -
Adduct Stability: The resulting aryl sulfonamide adduct is exceptionally stable, resisting hydrolysis and providing a robust linkage for mass spectrometry or irreversible therapeutic inhibition.
Quantitative Comparison: Lysine vs. Tyrosine Reactivity
The following table synthesizes the structural and kinetic parameters governing the reactivity of aryl sulfonyl fluorides with Lysine and Tyrosine.
| Parameter | Tyrosine (O-Sulfonylation) | Lysine (N-Sulfonylation) |
| Intrinsic | ~10.0 | ~10.5 |
| Required | ||
| Catalytic Microenvironment | Proximal Basic Residues (Arg, His, Lys)[2] | Hydrophobic Cleft / Proximal Acidic Residues (Glu, Asp)[2] |
| Nucleophilic Species | Phenolate Anion ( | Neutral Primary Amine ( |
| Resulting Adduct | Aryl Sulfonate | Aryl Sulfonamide |
| Adduct Hydrolytic Stability | High (Stable in plasma, susceptible to strong base) | Very High (Highly resistant to solvolysis)[1] |
| Optimal pH for in vitro Assay | 7.5 – 8.5 | 7.5 – 8.0 |
Experimental Protocols for Profiling Reactivity
To establish trustworthiness in chemoproteomic data, protocols must be self-validating. The following workflows utilize competitive controls to distinguish specific proximity-driven SuFEx reactions from non-specific background labeling.
Protocol A: Intact Protein LC-MS for Kinetic Profiling
This protocol determines the pseudo-first-order inactivation kinetics (
-
Protein Preparation: Dialyze the target protein (10 µM) into a nucleophile-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid Tris or primary amine buffers, which will quench the probe.
-
Probe Incubation: Prepare a 100x stock of the this compound probe in anhydrous DMSO. Add the probe to the protein solution at varying concentrations (e.g., 1x, 5x, 10x molar excess). Keep final DMSO concentration
. -
Time-Course Sampling: At specific time intervals (e.g., 0, 10, 30, 60, 120 minutes), quench 10 µL aliquots by adding 1 µL of 10% formic acid.
-
LC-MS Analysis: Inject the quenched samples onto a high-resolution LC-TOF mass spectrometer. Deconvolute the raw spectra to calculate the ratio of unmodified to covalently modified protein (mass shift = +156.01 Da, corresponding to the loss of HF).
-
Self-Validation Step: Run a parallel assay using a non-covalent analog (e.g., 5-aminopyridine-2-sulfonamide) or an active-site mutant (e.g., Lys
Arg or Tyr Phe) to confirm that the mass shift is strictly dependent on the SuFEx reaction at the target residue.
Protocol B: Chemoproteomic Target Identification (Click-Chemistry Workflow)
To map reactive Lys/Tyr sites globally in live cells, an alkyne-tagged derivative of the this compound is utilized[4].
Chemoproteomic workflow for profiling SuFEx-mediated covalent modifications via LC-MS/MS.
-
In Situ Labeling: Treat live cells (e.g., HEK293T) with 10 µM of the alkyne-tagged probe for 2 hours at 37°C.
-
Lysis: Wash cells with cold PBS and lyse in 1% SDS buffer containing protease inhibitors. Sonicate and clear by centrifugation.
-
CuAAC Click Chemistry: To 1 mg of proteome, add 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM
. React for 1 hour at room temperature. -
Protein Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS, dilute to 0.2% SDS, and incubate with Streptavidin agarose beads for 2 hours.
-
On-Bead Digestion: Wash beads stringently (SDS, urea, PBS). Reduce (DTT), alkylate (iodoacetamide), and digest overnight with sequencing-grade Trypsin.
-
LC-MS/MS Analysis: Analyze the eluted peptides via LC-MS/MS. Use database search engines (e.g., MaxQuant) specifying the variable modification mass of the probe-remnant on Lys and Tyr residues.
References
1.[2] Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. Source: nih.gov. URL: 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Source: rsc.org. URL: 3.[3] Emerging Utility of Fluorosulfate Chemical Probes | ACS Medicinal Chemistry Letters. Source: acs.org. URL: 4.[1] Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC. Source: nih.gov. URL: 5.[4] Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - ACS Publications. Source: acs.org. URL:
Sources
- 1. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
5-Aminopyridine-2-sulfonyl fluoride proper disposal procedures
As drug development professionals increasingly leverage Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, reagents like 5-Aminopyridine-2-sulfonyl fluoride have become ubiquitous in the laboratory. While the S–F bond offers unique stability under neutral conditions compared to traditional sulfonyl chlorides, improper disposal can lead to the insidious generation of hydrogen fluoride (HF) gas.
As a Senior Application Scientist, I have designed this guide to provide you with a causality-driven, self-validating operational plan for the safe handling, quenching, and disposal of this reactive compound. Our goal is to ensure your laboratory operates with uncompromising safety and technical precision.
Chemical Profile & Hazard Causality
To safely dispose of a chemical, we must first understand the quantitative parameters that dictate its reactivity.
Table 1: Quantitative Data & Operational Impact of this compound
| Parameter | Specification | Operational Causality / Impact |
| CAS Number | 2090368-76-4 | Essential for exact EH&S waste profiling and SDS retrieval. |
| Molecular Formula | C5H5FN2O2S | The presence of fluorine dictates the severe HF generation risk upon hydrolysis. |
| Molecular Weight | 176.17 g/mol | Required to calculate stoichiometric equivalents for basic quenching protocols. |
| GHS Classification | Corrosive (Cat 1B), Acute Tox | Mandates the use of a Class II fume hood, neoprene gloves, and a face shield. |
| Incompatible Materials | Strong bases (bulk), Acids, Water | Uncontrolled mixing causes rapid, highly exothermic HF release. |
Data supported by standard chemical properties for CAS 2090368-76-4[1].
The Mechanistic Threat: Why is it Extremely Hazardous?
Sulfonyl fluorides are electrophilic. When exposed to basic aqueous environments or left over prolonged periods with atmospheric moisture, they undergo hydrolysis. The leaving group is the fluoride ion, which readily forms hydrofluoric acid (HF) in the presence of protons ([2]). HF is deeply penetrating and highly toxic; it bypasses immediate pain receptors, causing delayed systemic hypocalcemia and severe deep-tissue necrosis. Understanding this mechanism is the foundation of our disposal strategy: we must control the hydrolysis and neutralize the HF immediately.
Mechanism of sulfonyl fluoride hydrolysis yielding toxic hydrogen fluoride.
Operational Waste Disposal Workflow
The following workflow dictates the logistical routing of sulfonyl fluoride waste to prevent incompatible mixing and container failure.
Decision matrix and workflow for sulfonyl fluoride laboratory waste disposal.
Step-by-Step Disposal Methodology (Self-Validating Protocol)
Do not treat this compound as standard organic waste. Because of its reactivity, it falls under the category of Extremely Hazardous Chemical Waste ([3]). Follow this self-validating procedure to ensure total safety.
Step 1: Preparation & Environmental Control
-
Action: Don appropriate PPE, including a chemically resistant lab coat, neoprene gloves (nitrile is insufficient for prolonged HF exposure), and a full face shield. Ensure a tube of 2.5% calcium gluconate gel is physically present on the benchtop.
-
Causality: HF exposure requires immediate localized calcium therapy. Having the antidote present before handling the chemical eliminates fatal delays during an emergency.
Step 2: Quenching Trace Residues
-
Action: For empty reaction vials or trace amounts of the compound, dissolve the residue in a miscible, non-reactive organic solvent (e.g., THF). Slowly add 1M NaOH dropwise while stirring vigorously in a fume hood.
-
Causality: Unreacted sulfonyl fluorides in discarded vials will slowly hydrolyze with atmospheric moisture, building up invisible HF gas. Controlled basic quenching forces the hydrolysis to completion while simultaneously neutralizing the resulting HF into harmless fluoride salts.
-
Self-Validation: Test the aqueous layer with pH paper. The system is validated safe only when the pH remains > 8 for 10 consecutive minutes , proving that all generated acid has been fully neutralized.
Step 3: Primary Containment Selection
-
Action: Transfer the quenched mixture (or bulk organic waste) into a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste carboy.
-
Causality: Never use glass containers for aqueous sulfonyl fluoride waste. HF reacts violently with silica (
) to form silicon tetrafluoride ( ) gas. This reaction will rapidly over-pressurize and shatter a glass waste bottle. -
Self-Validation: Prior to pouring, physically tap the carboy and check the bottom for the recycling code (HDPE is #2). If the container rings like glass, reject it immediately.
Step 4: Labeling & EH&S Collection
-
Action: Affix a standardized hazardous waste tag. You must explicitly write: "Extremely Hazardous Waste: Contains Sulfonyl Fluoride / Potential HF Hazard".
-
Causality: Transparent communication protects downstream waste handlers from unexpected exposure. Extremely hazardous wastes have strict accumulation limits (often capped at 1 quart or 90 days) before mandatory EH&S pickup is triggered.
Emergency Spill Response
In the event of accidental skin exposure during the disposal process, standard chemical spill protocols are insufficient. You must execute the following:
-
Flush: Immediately flush the area with copious amounts of water for exactly 5 minutes (do not wait the standard 15 minutes, as this delays the antidote application).
-
Neutralize: Massage 2.5% calcium gluconate gel directly into the affected area.
-
Causality: Calcium gluconate provides a localized source of
ions. These ions preferentially bind with free fluoride to form insoluble calcium fluoride ( ), trapping the toxin before it can penetrate to the bone and cause systemic cardiac arrhythmias.
-
-
Escalate: Seek immediate emergency medical attention, bringing the chemical's SDS with you.
By adhering to these causality-driven protocols, your laboratory will not only maintain strict regulatory compliance but also foster a culture of deep, uncompromising scientific safety.
References
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Environment, Health & Safety. Available at:[Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society (ACS). Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
